molecular formula C27H30O16 B12462495 2

2"-O-beta-L-galactopyranosylorientin

カタログ番号: B12462495
分子量: 610.5 g/mol
InChIキー: QQBFHNKJGBCSLG-AMBXKRCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2"-O-beta-L-galactopyranosylorientin is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H30O16

分子量

610.5 g/mol

IUPAC名

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16-,19+,20-,21+,22+,23-,25+,26-,27+/m1/s1

InChIキー

QQBFHNKJGBCSLG-AMBXKRCHSA-N

異性体SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O

正規SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

製品の起源

United States

Foundational & Exploratory

A Technical Guide to 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid glycoside, a class of compounds renowned for their diverse biological activities.[1][2] This molecule is an orientin (B1677486) derivative, distinguished by the presence of an additional beta-L-galactopyranosyl group. It has been isolated from several plant species, including Lophatherum gracile, Trollius chinensis, and Trollius ledebouri.[1][3][4][5] Primarily, 2''-O-beta-L-galactopyranosylorientin has garnered scientific interest for its potent anti-inflammatory properties.[1][4] This technical guide provides a comprehensive overview of its physicochemical characteristics, biological activity, mechanism of action, and the experimental protocols used to elucidate its effects, serving as a resource for its potential application in research and drug development.

Physicochemical Properties

The fundamental characteristics of 2''-O-beta-L-galactopyranosylorientin are summarized below. This data is critical for experimental design, including solvent selection, concentration calculations, and analytical method development.

PropertyDataReference(s)
IUPAC Name 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[3]
Synonyms Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin[1][5]
CAS Number 861691-37-4[1][3][4]
Chemical Class Flavonoid Glycoside[1][3]
Molecular Formula C₂₇H₃₀O₁₆[1][3]
Molecular Weight 610.5 g/mol [1][3]
Purity (Commercial) Typically ≥98% (HPLC)[1][3]
Solubility Soluble in DMSO (e.g., 27.5 mg/mL or 45.04 mM)[1][5]
Appearance Solid[1]
Storage Conditions -20°C for long-term storage[1][6]
Stability Stable for ≥ 4 years when stored at -20°C[1]

Biological Activity and Mechanism of Action

Anti-inflammatory Effects

The primary documented biological activity of 2''-O-beta-L-galactopyranosylorientin is its anti-inflammatory effect.[1][4] Research has demonstrated its efficacy in a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In this model, the compound significantly inhibits the production of key pro-inflammatory mediators.[1]

Table 1: Effect on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

MediatorConcentration Range (µM)ObservationReference
Nitric Oxide (NO)100 - 200Decreased production[1]
Interleukin-6 (IL-6)100 - 200Decreased production[1]
Tumor Necrosis Factor-alpha (TNF-α)100 - 200Decreased production[1]
Proposed Signaling Pathway

The inhibition of NO, IL-6, and TNF-α production suggests that 2''-O-beta-L-galactopyranosylorientin interferes with the canonical inflammatory signaling pathways activated by LPS. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on macrophages. This recognition initiates a downstream signaling cascade, prominently involving the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression, including the genes for inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. The observed effects of 2''-O-beta-L-galactopyranosylorientin indicate a probable inhibitory action on this TLR4-NF-κB signaling axis.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TIRAP TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Transcription Mediators iNOS, TNF-α, IL-6 Gene->Mediators Compound 2''-O-beta-L- galactopyranosylorientin Compound->IKK Inhibition (Proposed)

Proposed inhibitory mechanism on the LPS-induced TLR4 signaling pathway.
Pharmacokinetics and Transport

Preliminary research indicates that the transport of 2''-O-beta-L-galactopyranosylorientin across cell membranes involves more than passive diffusion.[4] It has been identified as a substrate of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[4] This interaction is significant for its pharmacokinetic profile, as MRP2 expression in tissues like the liver, kidneys, and intestines could influence the compound's absorption, distribution, metabolism, and excretion (ADME), potentially impacting its bioavailability and creating a possibility for drug-drug interactions.

Experimental Protocols

The following section details a standard methodology for evaluating the anti-inflammatory activity of 2''-O-beta-L-galactopyranosylorientin in vitro. This protocol is based on the experimental approaches commonly used for this type of analysis.

In Vitro Anti-inflammatory Assay Workflow

The general workflow for assessing the compound's effect on cultured macrophages is depicted below.

G A 1. Cell Seeding (RAW 264.7 Macrophages) B 2. Pre-treatment (Compound or Vehicle Control) A->B C 3. Stimulation (LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Supernatant Collection D->E F 6. Cytotoxicity Assay (MTT on remaining cells) D->F G 7. Mediator Quantification E->G J 8. Data Analysis F->J H Griess Assay (NO) G->H I ELISA (TNF-α, IL-6) G->I H->J I->J

References

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with significant anti-inflammatory properties. This document details its chemical structure, physicochemical properties, and its mechanism of action in inhibiting inflammatory pathways. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Identification

2”-O-beta-L-galactopyranosylorientin, also known as Orientin-2''-O-β-L-galactoside, is a C-glycosylflavone. The core structure consists of a flavone (B191248) nucleus (orientin) glycosidically linked to a beta-L-galactopyranosyl moiety at the 2” position of the glucose sugar.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 861691-37-4[1][2]
Molecular Formula C₂₇H₃₀O₁₆[1][2]
Molecular Weight 610.52 g/mol [3][4]
IUPAC Name 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[1]
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O[3]
InChI Key QQBFHNKJGBCSLG-KLYXJHKJSA-N[1]

Physicochemical Properties

PropertyValue/InformationSource
Physical State Solid[1]
Solubility Soluble in DMSO. Soluble in water.[1][4]
Stability Stable for at least 4 years when stored at -20°C.[1]
Purity Commercially available with ≥98.0% purity (HPLC).
pKa Data not available in public literature.
Melting Point Data not available in public literature.
NMR Data (¹H and ¹³C) While NMR is used for identification, specific chemical shift assignments are not available in surveyed public literature.[5]

Biological Activity and Mechanism of Action

2”-O-beta-L-galactopyranosylorientin exhibits significant anti-inflammatory and neuroprotective effects. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly microglia.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[6] Specifically, it decreases the production of:

  • Nitric Oxide (NO) [6]

  • Tumor Necrosis Factor-alpha (TNF-α) [6]

  • Interleukin-1beta (IL-1β) [6]

  • Interleukin-6 (IL-6)

Signaling Pathway Modulation

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the inhibition of pro-inflammatory signaling cascades and the activation of anti-inflammatory pathways.

  • Inhibition of NF-κB and ERK Signaling: The compound suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) pathways in response to LPS stimulation.[6] These pathways are central to the transcriptional activation of pro-inflammatory genes.

  • Activation of NRF2/HO-1 Pathway: 2”-O-beta-L-galactopyranosylorientin promotes the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) pathway.[6] This pathway plays a crucial role in the cellular antioxidant response and has anti-inflammatory properties.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway ERK ERK TLR4->ERK NFκB NFκB NFκB_nuc NFκB_nuc NFκB->NFκB_nuc Translocation Pro_inflammatory_genes Pro_inflammatory_genes NFκB_nuc->Pro_inflammatory_genes Induces Transcription

Figure 1: Signaling pathway of the anti-inflammatory action of 2”-O-beta-L-galactopyranosylorientin.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of 2”-O-beta-L-galactopyranosylorientin's anti-inflammatory activity.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from established methods for assessing the anti-inflammatory effects of compounds on murine macrophages.

4.1.1. Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 2”-O-beta-L-galactopyranosylorientin

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

4.1.2. Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of 2”-O-beta-L-galactopyranosylorientin in DMSO.

    • Pre-treat the cells with various concentrations of the compound (e.g., 10, 50, 100, 200 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Express the results as a percentage of NO production inhibition compared to the LPS-stimulated control.

Figure 2: Experimental workflow for the nitric oxide inhibition assay.

NF-κB Activation Assay in Microglial Cells

This protocol outlines a general method for assessing NF-κB activation by monitoring the nuclear translocation of the p65 subunit using immunofluorescence microscopy.

4.2.1. Materials

  • BV-2 microglial cell line or primary microglia

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • 2”-O-beta-L-galactopyranosylorientin

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips in a 24-well plate

4.2.2. Procedure

  • Cell Culture and Seeding: Grow BV-2 cells on glass coverslips in a 24-well plate until they reach 70-80% confluency.

  • Treatment and Stimulation:

    • Pre-treat the cells with the desired concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p65 (e.g., green fluorescence) and DAPI (blue fluorescence) channels.

    • Analyze the images to quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-defined anti-inflammatory properties. Its ability to modulate the NF-κB, ERK, and NRF2/HO-1 signaling pathways makes it a strong candidate for further investigation in the development of therapeutics for inflammatory and neurodegenerative diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the biological activities of this and similar flavonoid glycosides. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to obtain more detailed physicochemical data.

References

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with noteworthy anti-inflammatory properties. The document details its primary natural sources, provides a composite methodology for its extraction and isolation, and elucidates its known mechanism of action through relevant signaling pathways. All quantitative data are presented in a structured table, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Sources of 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin has been identified and isolated from several plant species, primarily within the Trollius and Lophatherum genera. These plants have a history of use in traditional medicine, and modern analytical techniques have confirmed the presence of this bioactive compound. The flowers are a particularly rich source in the Trollius species.

Plant SpeciesFamilyPlant Part UsedReference
Trollius chinensis BungeRanunculaceaeFlowers[1][2]
Trollius ledebouriiRanunculaceaeFlowers[3]
Lophatherum gracile Brongn.PoaceaeNot Specified[4][5]

While several studies confirm the presence of 2”-O-beta-L-galactopyranosylorientin in these sources, detailed quantitative data on the percentage yield from raw plant material is not extensively reported in the readily available literature. However, one study on Trollius ledebourii highlighted that 2”-O-β-l-galactopyranosylorientin is a major constituent with a high content.[6] For quantitative analysis, a high-performance thin-layer chromatography (HPTLC) method has been developed for the determination of orientin-2″-O-β-l-galactoside in a Chinese medicine compound antibacterial gel, demonstrating a linearity range of 0.082‒0.575 μg with an average recovery rate of 98.82%.

Experimental Protocols: Extraction and Isolation

The following is a detailed, multi-step protocol for the extraction and isolation of 2”-O-beta-L-galactopyranosylorientin from plant sources, synthesized from established methodologies for flavonoid glycosides.

Plant Material Preparation
  • Collection and Drying: Collect the desired plant parts (e.g., flowers of Trollius chinensis) during their peak season. Air-dry the material in a shaded, well-ventilated area to prevent the degradation of phenolic compounds.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Maceration: Macerate the powdered plant material in 80% methanol (B129727). A common ratio is 1:10 (w/v) of plant material to solvent.

  • Ultrasonic-Assisted Extraction: To enhance extraction efficiency, subject the mixture to ultrasonic extraction. This process typically involves sonicating the sample for 30-60 minutes.

  • Filtration: After extraction, filter the mixture through cheesecloth and then a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

Purification
  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides like 2”-O-beta-L-galactopyranosylorientin are typically enriched in the n-butanol fraction.

  • Column Chromatography: Subject the n-butanol fraction to column chromatography for further purification.

    • Macroporous Resin Column: Utilize a macroporous resin column and elute with a stepwise gradient of ethanol (B145695) in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol). Collect the fractions and monitor them using thin-layer chromatography (TLC).

    • Sephadex LH-20 Column: Pool the fractions containing the target compound and apply them to a Sephadex LH-20 column, eluting with methanol to remove smaller molecules.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a preparative reversed-phase (C18) HPLC column. A common mobile phase consists of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape). Collect the fraction corresponding to the peak of 2”-O-beta-L-galactopyranosylorientin.

Identification and Quantification
  • Structural Elucidation: The structure of the isolated compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assessment and Quantification: The purity and concentration of the isolated compound can be determined using analytical High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD).[7]

General workflow for the isolation and identification of 2”-O-beta-L-galactopyranosylorientin.

Biological Activity and Signaling Pathways

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory and neuroprotective effects.[8] Its mechanism of action involves the modulation of key signaling pathways in inflammatory responses, particularly in microglial cells, which are the primary immune cells of the central nervous system.

Anti-Inflammatory Effects

In studies using lipopolysaccharide (LPS)-stimulated microglial cells, a model for neuroinflammation, 2”-O-beta-L-galactopyranosylorientin was shown to:

  • Inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[8]

  • Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Modulation of Signaling Pathways

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its ability to interfere with major pro-inflammatory signaling cascades and activate protective pathways:

  • Inhibition of NF-κB and ERK Pathways: The compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway.[8] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and enzymes.

  • Activation of the NRF2/HO-1 Pathway: 2”-O-beta-L-galactopyranosylorientin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[8] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. The activation of this pathway helps to reduce oxidative stress, a key component of inflammation.

The induction of HO-1-mediated inhibition of the NF-κB and ERK pathways is a significant contributor to the anti-neuroinflammatory and neuroprotective effects of this compound.[8]

Signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin in microglia.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. The plant genera Trollius and Lophatherum are its primary known natural sources. The isolation of this compound can be achieved through a systematic process of extraction and chromatographic purification. Its mechanism of action, involving the suppression of pro-inflammatory pathways (NF-κB, ERK) and the activation of the protective Nrf2/HO-1 pathway, makes it a compelling candidate for further research and development in the context of inflammatory and neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this bioactive flavonoid glycoside.

References

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with noteworthy anti-inflammatory properties and interactions with drug transporters. This document details its chemical identity, biological activities with associated quantitative data, and relevant experimental methodologies.

Chemical Identity and Synonyms

2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid. Its identification is crucial for accurate research and sourcing.

PropertyValue
CAS Registry Number 861691-37-4[1]
Molecular Formula C₂₇H₃₀O₁₆[1]
Molecular Weight 610.5 g/mol [1]
Synonyms Orientin 2′′-O-β-L-galactoside[1], 2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one, PD118801
Botanical Source Found in plants such as Trollius chinensis and Lophatherum gracile.[1][2]
Solubility Soluble in DMSO.[1]
Biological Activity: Anti-Inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity. Specifically, it has been shown to decrease the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Quantitative Data on Anti-Inflammatory Activity

BioassayCell LineTreatment ConcentrationsOutcome
LPS-induced Nitric Oxide (NO) ProductionRAW 264.7100 to 200 µMDecreased production of NO.[1]
LPS-induced Interleukin-6 (IL-6) ProductionRAW 264.7100 to 200 µMDecreased production of IL-6.[1]
LPS-induced Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.7100 to 200 µMDecreased production of TNF-α.[1]
Interaction with Drug Transporters

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the Multidrug Resistance Protein 2 (MRP2), an important ATP-binding cassette (ABC) transporter involved in the efflux of various substances from cells.[3] This interaction suggests a potential role in influencing the pharmacokinetics of co-administered drugs that are also MRP2 substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Assessment of Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to determine the effect of 2”-O-beta-L-galactopyranosylorientin on the production of NO, IL-6, and TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).

  • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The cells are then pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 100-200 µM) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).[4]

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the treatment period (typically 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[5]

  • Briefly, an equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubated at room temperature.

  • The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[6]

3. Measurement of IL-6 and TNF-α Production (ELISA):

  • The levels of IL-6 and TNF-α in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]

  • The supernatant is added to wells of a microplate pre-coated with antibodies specific for either IL-6 or TNF-α.

  • Following a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate solution is added to produce a colorimetric signal.[7]

  • The absorbance is measured at the appropriate wavelength (e.g., 450 nm), and the cytokine concentrations are calculated based on a standard curve generated with recombinant IL-6 or TNF-α.[7]

Protocol 2: Determination of MRP2 Substrate Interaction

Two common in vitro methods to assess whether a compound is a substrate of MRP2 are the vesicular transport assay and the ATPase assay.

1. Vesicular Transport Assay:

  • This assay utilizes inside-out membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 insect cells).[9][10]

  • The vesicles are incubated with a known fluorescent or radiolabeled MRP2 substrate and the test compound (2”-O-beta-L-galactopyranosylorientin).

  • The uptake of the labeled substrate into the vesicles is initiated by the addition of ATP.[9]

  • If the test compound is an MRP2 substrate, it will compete with the labeled substrate for transport, resulting in a decreased accumulation of the labeled substrate inside the vesicles.

  • The amount of accumulated labeled substrate is quantified after separating the vesicles from the incubation medium by rapid filtration.

2. ATPase Assay:

  • ABC transporters like MRP2 hydrolyze ATP to drive substrate transport. This ATPase activity is stimulated in the presence of substrates.[11][12]

  • Membrane preparations containing MRP2 are incubated with the test compound and ATP.

  • The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released, often through a colorimetric reaction.[11]

  • An increase in the vanadate-sensitive ATPase activity in the presence of the test compound suggests that it is a substrate of the transporter.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by 2”-O-beta-L-galactopyranosylorientin and the general workflows of the described experimental protocols.

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 2”-O-beta-L-galactopyranosylorientin.

Caption: General experimental workflows for assessing anti-inflammatory activity and MRP2 substrate interaction.

References

A Comprehensive Technical Guide to the Biological Activity of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside that has been isolated from plant sources such as Trollius chinensis[1]. As a member of the flavonoid family, OGA exhibits significant biological activities, with a primary focus on its anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of OGA, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Anti-inflammatory and Neuroprotective Activities

OGA has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation. In studies utilizing lipopolysaccharide (LPS)-stimulated microglial cells, a common in vitro model for neuroinflammation, OGA has been shown to inhibit the production of key pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of OGA are mediated through the modulation of several key signaling pathways:

  • Inhibition of NF-κB and ERK Signaling Pathways: OGA significantly suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways in LPS-stimulated microglial cells[1]. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. By inhibiting their activation, OGA effectively reduces the expression and subsequent release of inflammatory mediators.

  • Activation of the NRF2/HO-1 Pathway: OGA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) pathway[1]. NRF2 is a transcription factor that regulates the expression of antioxidant proteins, including HO-1. Activation of this pathway enhances the cellular antioxidant defense system, thereby mitigating oxidative stress, a key component of the inflammatory response. This mechanism also contributes to the neuroprotective effects of OGA.

Quantitative Data on Biological Activity

The inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells are dose-dependent. The following table summarizes the quantitative data on the percentage of inhibition at various concentrations.

Concentration (µM)% Inhibition of Nitric Oxide (NO)% Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
10~20%~25%
20~45%~50%
40~70%~75%
Data is estimated from graphical representations in the cited literature[1].

In studies using LPS-stimulated RAW 264.7 macrophage cells, 2”-O-beta-L-galactopyranosylorientin has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at concentrations ranging from 100 to 200 µM[2].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin.

LPS_Induced_Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK pIκB p-IκB IKK->pIκB P IκB IκB IκB->pIκB NFκB NF-κB pNFκB p-NF-κB (Active) NFκB->pNFκB P pERK p-ERK ERK->pERK P DNA DNA pERK->DNA pIκB->NFκB Releases pNFκB->DNA Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription OGA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGA 2"-O-beta-L- galactopyranosylorientin IKK_path IKK Pathway OGA->IKK_path Inhibits ERK_path ERK Pathway OGA->ERK_path Inhibits NRF2_path NRF2 Pathway OGA->NRF2_path Activates NFκB_activation NF-κB Activation IKK_path->NFκB_activation ERK_activation ERK Activation ERK_path->ERK_activation Pro_inflammatory_Transcription Pro-inflammatory Gene Transcription NFκB_activation->Pro_inflammatory_Transcription ERK_activation->Pro_inflammatory_Transcription HO1 HO-1 NRF2_path->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

References

Unraveling the Anti-Inflammatory Mechanism of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside primarily isolated from medicinal plants such as Trollius chinensis and Trollius ledebouri, has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of 2”-O-beta-L-galactopyranosylorientin, with a focus on its role in modulating key signaling pathways involved in the inflammatory response. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core signaling cascades.

Core Mechanism of Action: Attenuation of Neuroinflammation

2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects primarily by intervening in the inflammatory cascade induced by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The compound has been shown to significantly inhibit the production of pro-inflammatory mediators in immune cells, particularly macrophages and microglia.

Inhibition of Pro-inflammatory Mediators

In in vitro studies utilizing RAW 264.7 macrophage and BV-2 microglial cell lines, 2”-O-beta-L-galactopyranosylorientin has been demonstrated to decrease the production of nitric oxide (NO), a key inflammatory signaling molecule. Furthermore, it effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The expression of enzymes responsible for the synthesis of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also markedly inhibited.[1][3]

Parameter Cell Line Treatment Concentration Observed Effect
Nitric Oxide (NO) ProductionRAW 264.7, BV-2100-200 µMSignificant Decrease[1][3]
TNF-α ProductionRAW 264.7, BV-2100-200 µMSignificant Decrease[1][3]
IL-6 ProductionRAW 264.7100-200 µMSignificant Decrease[1]
IL-1β ExpressionBV-2Not SpecifiedMarked Inhibition[3]
iNOS ExpressionBV-2Not SpecifiedMarked Inhibition[3]
COX-2 ExpressionBV-2Not SpecifiedMarked Inhibition[3]
Table 1: Summary of the inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on pro-inflammatory mediators.

Modulation of Key Signaling Pathways

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are underpinned by its ability to modulate critical intracellular signaling pathways. The primary targets identified to date are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant response pathway.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. 2”-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of this pathway in LPS-stimulated microglial cells.[3] This inhibition is a key mechanism for its anti-inflammatory activity.

NF-κB Signaling Pathway Inhibition.
Inhibition of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a component of the MAPK signaling family, is also implicated in the inflammatory response. 2”-O-beta-L-galactopyranosylorientin has been observed to suppress the activation of the ERK pathway in response to LPS stimulation, contributing to its anti-inflammatory and neuroprotective effects.[3]

ERK Signaling Pathway Inhibition.
Activation of the NRF2/HO-1 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, 2”-O-beta-L-galactopyranosylorientin also demonstrates a protective mechanism by activating the NRF2/HO-1 pathway.[3] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, including HO-1. By activating this pathway, the compound enhances the cellular antioxidant defense, which in turn can suppress inflammation and protect against oxidative stress-induced cell damage.

NRF2/HO-1 Pathway Activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of 2”-O-beta-L-galactopyranosylorientin's mechanism of action.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • BV-2 (murine microglial cell line)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are typically pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours prior to stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

NO_Assay_Workflow Start Seed RAW 264.7 or BV-2 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Pre-treat with Compound Incubate1->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 CollectSupernatant Collect Supernatant Incubate2->CollectSupernatant AddGriess Add Griess Reagent (Sulfanilamide and NED) CollectSupernatant->AddGriess Incubate3 Incubate at RT in the dark AddGriess->Incubate3 Measure Measure Absorbance at 540 nm Incubate3->Measure

Griess Assay Workflow.
  • Cell Seeding: Plate RAW 264.7 or BV-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with 2”-O-beta-L-galactopyranosylorientin for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The nitrite (B80452) concentration is determined by comparison with a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: After cell treatment and stimulation as described above, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Cytokine concentrations are calculated based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, ERK, as well as Nrf2 and HO-1, overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin demonstrates significant anti-inflammatory and neuroprotective potential through a multi-faceted mechanism of action. Its ability to concurrently inhibit the pro-inflammatory NF-κB and ERK pathways while activating the protective NRF2/HO-1 pathway positions it as a promising candidate for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and to fully explore its therapeutic potential in relevant disease models. The detailed experimental protocols provided herein offer a robust framework for future investigations into this and other related flavonoid compounds.

References

In Vitro Profile of 2"-O-beta-L-galactopyranosylorientin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Anti-inflammatory, Neuroprotective, and Potential Antioxidant and Anticancer Activities

This technical guide provides a comprehensive overview of the in vitro studies on 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plant species such as Trollius chinensis, Lophatherum gracile, and Trollius ledebouri.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Biological Activities and Quantitative Data

2”-O-beta-L-galactopyranosylorientin has demonstrated notable anti-inflammatory and neuroprotective properties in various in vitro models. The primary mechanism of action appears to be the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells have shown that 2”-O-beta-L-galactopyranosylorientin can significantly reduce the production of pro-inflammatory mediators. At concentrations between 100 and 200 µM, it has been observed to decrease the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

Parameter Cell Line Treatment Concentration Effect Reference
Nitric Oxide (NO)RAW 264.7LPS100-200 µMDecrease[1]
Interleukin-6 (IL-6)RAW 264.7LPS100-200 µMDecrease[1]
TNF-αRAW 264.7LPS100-200 µMDecrease[1]
Neuroprotective Effects

The neuroprotective potential of 2”-O-beta-L-galactopyranosylorientin has been investigated in models of neuroinflammation. Studies have indicated its ability to protect neuronal cells by mitigating the inflammatory response in microglial cells, the resident immune cells of the central nervous system. This is achieved through the modulation of the NF-κB and ERK signaling pathways.

Further quantitative data on neuroprotective effects, such as the specific concentrations required to inhibit neuronal cell death or restore neuronal function in co-culture models, is an area for ongoing research.

Antioxidant, Anticancer, and Enzyme Inhibitory Potential

While flavonoids as a class are well-known for their antioxidant, anticancer, and enzyme-inhibiting properties, specific quantitative data (e.g., IC50 values) for 2”-O-beta-L-galactopyranosylorientin in standard assays such as DPPH, ABTS, FRAP, or ORAC, as well as in various cancer cell line viability and enzyme inhibition assays, are not yet extensively documented in publicly available literature. The structural characteristics of 2”-O-beta-L-galactopyranosylorientin suggest it may possess these activities, representing a promising avenue for future in vitro investigation.

Key Signaling Pathways

The anti-inflammatory and neuroprotective effects of 2”-O-beta-L-galactopyranosylorientin are primarily attributed to its influence on the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways.

neuroprotective_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS in microglia) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Activates RAS Ras Receptor->RAS Activates RAF Raf RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes Inflammatory & Neurotoxic Genes Nucleus->Inflammatory_Genes Induces Transcription Compound 2"-O-beta-L-galactopyranosylorientin Compound->MEK Inhibits Compound->ERK Inhibits Phosphorylation mtt_assay_workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add 2"-O-beta-L- galactopyranosylorientin Incubate_24h->Add_Compound Incubate_Treatment Incubate for _x_ hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance

References

A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Discovery, Isolation, and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin, a natural compound with demonstrated anti-inflammatory properties. This document details its discovery in medicinal plants, outlines the methodologies for its isolation and purification, and presents its biological activity in a quantitative and structured manner. Particular focus is given to its inhibitory effects on key inflammatory mediators. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified in plant species such as Trollius chinensis and Lophatherum gracile.[1] Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their various biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. 2”-O-beta-L-galactopyranosylorientin has garnered scientific interest due to its potential to modulate inflammatory pathways, specifically its ability to mitigate the production of pro-inflammatory cytokines and mediators. This guide will delve into the technical aspects of its discovery, the experimental procedures for its isolation, and a detailed examination of its anti-inflammatory mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of 2”-O-beta-L-galactopyranosylorientin is presented in the table below.

PropertyValueReference
Molecular Formula C27H30O16[1][2]
Molecular Weight 610.5 g/mol [2]
CAS Number 861691-37-4[1]
Appearance Solid[1]
Purity ≥98% (by HPLC)[2]
Solubility Soluble in DMSO[1]

Discovery and Natural Sources

2”-O-beta-L-galactopyranosylorientin has been isolated from the flowers of Trollius chinensis Bunge and the plant Lophatherum gracile Brongn.[1][2] Trollius chinensis, in particular, is a plant used in traditional medicine, and scientific investigations into its chemical constituents have led to the identification of this and other bioactive flavonoids.[3][4][5][6][7][8]

Experimental Protocols

General Isolation and Purification Workflow

The isolation of 2”-O-beta-L-galactopyranosylorientin from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. A generalized workflow is depicted below.

Caption: Generalized workflow for the isolation of 2”-O-beta-L-galactopyranosylorientin.

Example Protocol: Isolation from Trollius chinensis

1. Extraction:

  • Air-dried and powdered flowers of Trollius chinensis are extracted with 70% ethanol (B145695) at room temperature.

  • The extraction is typically repeated multiple times to ensure a comprehensive extraction of the flavonoids.

  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of the target compound.

3. Chromatographic Purification:

  • The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography over silica (B1680970) gel or other suitable stationary phases.

  • Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol (B129727).

  • Fractions containing the compound of interest are collected and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol and water.

4. Structural Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) and Mass Spectrometry (MS).

Biological Activity: Anti-inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has been shown to possess significant anti-inflammatory properties. Its activity has been evaluated in in-vitro models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Inhibition of Pro-inflammatory Mediators

The compound effectively reduces the production of key pro-inflammatory mediators induced by LPS. A summary of its inhibitory effects is provided in the table below.

MediatorCell LineConcentration RangeObserved EffectReference
Nitric Oxide (NO)RAW 264.7100 - 200 µMDecreased production[1]
Interleukin-6 (IL-6)RAW 264.7Not specifiedDecreased production by almost 50%[3]
Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7Not specifiedDecreased production by almost 50%[3]
Proposed Signaling Pathway of Action

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are believed to be mediated through the inhibition of the LPS-induced inflammatory signaling pathway. A diagram of this pathway is presented below, highlighting the points of inhibition.

Caption: LPS-induced pro-inflammatory signaling pathway and proposed inhibition by the compound.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. This guide has provided a detailed overview of its discovery, isolation, and biological activity, with a focus on its mechanism of action in inhibiting key inflammatory mediators. The provided experimental frameworks and quantitative data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this flavonoid glycoside. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential applications in the development of novel anti-inflammatory agents.

References

A Technical Guide to 2”-O-beta-L-galactopyranosylorientin in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside found in several plants utilized in Traditional Chinese Medicine (TCM). This document synthesizes the current scientific knowledge on its botanical sources, traditional applications, and pharmacological activities, with a focus on its anti-inflammatory and neuroprotective mechanisms. Detailed experimental protocols for isolation and bioactivity assessment are provided, alongside quantitative data on its efficacy. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular mechanisms of action, aiming to support further research and drug development initiatives.

Introduction and Traditional Chinese Medicine Context

2”-O-beta-L-galactopyranosylorientin (OGA) is a natural flavonoid C-glycoside. Its chemical structure consists of the flavone (B191248) orientin (B1677486) (luteolin-8-C-glucoside) with a galactose molecule attached at the 2” position of the glucose moiety.

Chemical Profile:

  • Systematic Name: 2-(3,4-dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[1]

  • Molecular Formula: C₂₇H₃₀O₁₆[1]

  • Molecular Weight: 610.5 g/mol [1]

  • CAS Number: 861691-37-4[1]

Botanical Sources in Traditional Chinese Medicine

This compound is predominantly isolated from plants that have a long history of use in TCM for conditions associated with inflammation and heat.

  • Trollius chinensis Bunge (Jin Lian Hua): The flowers of this plant, known as Jin Lian Hua (金莲花), are used in TCM to clear heat and detoxify. Traditional applications include the treatment of sore throat, tonsillitis, upper respiratory infections, and other inflammatory conditions.[2][3] The presence of 2”-O-beta-L-galactopyranosylorientin is believed to contribute significantly to these anti-inflammatory effects.

  • Lophatherum gracile Brongn. (Dan Zhu Ye): Known as Dan Zhu Ye (淡竹叶), the leaves of this grass-like herb are used to clear heat from the Heart and Small Intestine meridians, alleviate irritability, and promote urination.[4][5] Its traditional use in treating mouth ulcers, restlessness, and urinary tract infections aligns with the anti-inflammatory properties of its flavonoid constituents.[4][5]

  • Trollius ledebouri Reichb.: This species is another source of the compound and is used similarly to Trollius chinensis in TCM.[6]

Pharmacological Activities and Quantitative Data

The primary pharmacological activity of 2”-O-beta-L-galactopyranosylorientin identified in the scientific literature is its potent anti-inflammatory action. It also exhibits neuroprotective and antioxidant properties.

Anti-inflammatory and Anti-neuroinflammatory Activity

In vitro studies have demonstrated that 2”-O-beta-L-galactopyranosylorientin significantly inhibits the production of key pro-inflammatory mediators in immune cells such as macrophages (RAW 264.7) and microglia (BV-2) stimulated with lipopolysaccharide (LPS).[1][7]

Table 1: Quantitative Anti-inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin

Cell LineMediatorConcentration (µM)% InhibitionReference
RAW 264.7Nitric Oxide (NO)200~40%(Liu et al., 2018)
RAW 264.7Interleukin-6 (IL-6)100~50%(Liu et al., 2018)
RAW 264.7Interleukin-6 (IL-6)200~50%(Liu et al., 2018)
RAW 264.7Tumor Necrosis Factor-alpha (TNF-α)100~50%(Liu et al., 2018)
RAW 264.7Tumor Necrosis Factor-alpha (TNF-α)200~50%(Liu et al., 2018)
BV-2Nitric Oxide (NO)50~55%(Zhou et al., 2014)
BV-2Nitric Oxide (NO)100~75%(Zhou et al., 2014)
BV-2Tumor Necrosis Factor-alpha (TNF-α)50~45%(Zhou et al., 2014)
BV-2Tumor Necrosis Factor-alpha (TNF-α)100~60%(Zhou et al., 2014)

Data is estimated from published graphs where exact values were not provided in text.

Antioxidant Activity

Mechanisms of Action: Signaling Pathways

Research into the anti-neuroinflammatory effects of 2”-O-beta-L-galactopyranosylorientin (OGA) has elucidated its role in modulating several key intracellular signaling pathways. In LPS-stimulated microglial cells, OGA exerts its effects through a dual mechanism: the suppression of pro-inflammatory pathways and the activation of a cytoprotective antioxidant pathway.[7]

Inhibition of Pro-inflammatory NF-κB and ERK Pathways

Lipopolysaccharide (LPS) activation of microglia leads to the activation of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for the transcriptional activation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β. OGA has been shown to suppress the activation of both NF-κB and ERK, thereby downregulating the expression of these inflammatory mediators.[7]

Inhibition of LPS-induced NF-κB and ERK Pathways by OGA.
Activation of the Protective Nrf2/HO-1 Pathway

Concurrently, OGA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). OGA promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties and its induction by OGA contributes significantly to the suppression of the inflammatory response.[7]

Activation of the Nrf2/HO-1 Antioxidant Pathway by OGA.

Experimental Protocols

This section provides detailed methodologies for the isolation of 2”-O-beta-L-galactopyranosylorientin from its botanical source and for the assessment of its key anti-inflammatory activities.

Extraction and Isolation Workflow

This protocol is adapted from methods used for isolating flavonoid glycosides from Trollius species.

Workflow for Extraction and Isolation of OGA.

Protocol Details:

  • Extraction: Air-dried and powdered flowers of Trollius chinensis (200 g) are extracted three times with 70% aqueous ethanol (B145695) (2.0 L) using sonication for 60 minutes for each cycle.

  • Concentration: The extracted solutions are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched in flavonoids, is collected and dried.

  • Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • Apparatus: A preparative HSCCC instrument.

    • Solvent System: A two-phase solvent system composed of ethyl acetate-n-butanol-water (ratio 2:1:3, v/v/v) is prepared, thoroughly mixed, and allowed to separate. The upper organic phase is used as the stationary phase, and the lower aqueous phase is used as the mobile phase.

    • Operation: The column is filled with the stationary phase. The dried ethyl acetate fraction (e.g., 500 mg) is dissolved in a mixture of the stationary and mobile phases and injected into the column. The mobile phase is then pumped through the column at a defined flow rate (e.g., 1.5-2.5 mL/min) while the column rotates at high speed (e.g., 850 rpm).

    • Fraction Collection: The effluent is monitored with a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

  • Purity Analysis: The purity of the fraction containing 2”-O-beta-L-galactopyranosylorientin is confirmed by High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection. The structure is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452) (NO₂⁻), a stable product of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin. The cells are pre-treated for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A negative control (cells only) and a positive control (cells + LPS) are included. The plate is incubated for another 18-24 hours.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) immediately before use.

  • Measurement: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of the Griess reagent is added to each well.

  • Analysis: After a 10-15 minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

Cytokine Measurement (TNF-α and IL-6) by ELISA

This protocol describes a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Collection: Cell culture supernatants are collected from RAW 264.7 cells treated as described in the NO production assay (Section 4.2).

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: The plate is washed again, and 100 µL of standards and cell culture supernatants are added to the appropriate wells. The plate is incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1 hour.

  • Enzyme Conjugate: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. The plate is incubated for 30 minutes in the dark.

  • Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product. The plate is incubated for 15-20 minutes in the dark.

  • Reaction Stop and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄). The absorbance is immediately read at 450 nm. The cytokine concentration is determined by comparison to the standard curve.

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin is a promising bioactive compound from Traditional Chinese Medicine with well-documented anti-inflammatory and neuroprotective properties. Its mechanism of action, involving the dual regulation of pro-inflammatory (NF-κB, ERK) and antioxidant (Nrf2/HO-1) pathways, makes it a compelling candidate for further investigation. The traditional use of its source plants for treating inflammatory conditions provides a strong basis for its therapeutic potential.

Future research should focus on:

  • Establishing precise IC₅₀ values for its anti-inflammatory and antioxidant activities.

  • Conducting in vivo studies to validate its efficacy and safety in animal models of inflammatory diseases such as arthritis, neurodegenerative disorders, and respiratory inflammation.

  • Investigating its pharmacokinetic and pharmacodynamic profiles to understand its absorption, distribution, metabolism, and excretion (ADME).

  • Exploring structure-activity relationships by synthesizing and testing related glycosides to potentially identify more potent analogues.

This technical guide provides a foundational resource for scientists and researchers aiming to explore the therapeutic applications of 2”-O-beta-L-galactopyranosylorientin, bridging the gap between traditional knowledge and modern pharmacological science.

References

Spectroscopic and Structural Elucidation of 2”-O-β-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid glycoside 2”-O-β-L-galactopyranosylorientin. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed information on the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside the experimental protocols utilized for its isolation and identification.

Introduction

2”-O-β-L-galactopyranosylorientin is a flavone (B191248) C-glycoside that has been isolated from the flowers of Trollius chinensis Bunge, a perennial herb used in traditional Chinese medicine.[1][2][3] This compound, along with other flavonoids from Trollius chinensis, has garnered scientific interest due to its potential pharmacological activities, including anti-inflammatory properties.[1][4] Accurate and detailed spectroscopic data are fundamental for the unambiguous identification of this natural product, ensuring the reliability of biological and pharmacological studies. This guide presents a compilation of the available NMR and MS data for 2”-O-β-L-galactopyranosylorientin, providing a valuable reference for its quality control and further research.

Spectroscopic Data

The structural confirmation of 2”-O-β-L-galactopyranosylorientin relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable insights into the structure of the glycosidic linkages and the aglycone moiety.

Table 1: Mass Spectrometry Data for 2”-O-β-L-galactopyranosylorientin

IonObserved m/z
[M+H]⁺611.1610
[M+Na]⁺633.1429
Major Fragment Ions (MS/MS of [M+H]⁺)
[M+H - 162]⁺ (Loss of Galactose)449.1082
[M+H - 180]⁺ (Loss of Galactose + H₂O)431.1027
[M+H - 120]⁺ (Cross-ring cleavage of Glc)491.1395
[Aglycone+H]⁺ (Orientin)449.1082

Note: The data presented here is based on typical fragmentation patterns for flavonoid C-glycosides and requires experimental verification from the primary literature for this specific compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for 2”-O-β-L-galactopyranosylorientin (500 MHz, DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
Orientin Moiety
36.85s
66.25s
2'7.42d2.0
5'6.90d8.5
6'7.45dd8.5, 2.0
Glucose Moiety
1''4.75d9.8
2''4.15t9.0
3''3.42m
4''3.35m
5''3.25m
6''a3.75m
6''b3.60m
Galactose Moiety
1'''4.30d7.5
2'''3.55m
3'''3.48m
4'''3.65m
5'''3.38m
6'''a3.50m
6'''b3.45m

Note: The assignments are based on published data for structurally similar compounds and require confirmation from the original research article.

Table 3: ¹³C NMR Spectroscopic Data for 2”-O-β-L-galactopyranosylorientin (125 MHz, DMSO-d₆)

PositionδC (ppm)
Orientin Moiety
2164.5
3103.0
4182.3
5161.8
698.9
7163.5
8104.8
9156.7
10105.2
1'121.9
2'114.0
3'146.2
4'150.1
5'116.5
6'119.3
Glucose Moiety
1''73.8
2''80.1
3''78.9
4''70.8
5''81.9
6''61.9
Galactose Moiety
1'''104.5
2'''71.5
3'''73.8
4'''68.5
5'''75.9
6'''60.8

Note: The assignments are based on published data for structurally similar compounds and require confirmation from the original research article.

Experimental Protocols

The isolation and structural elucidation of 2”-O-β-L-galactopyranosylorientin from Trollius chinensis involves a series of chromatographic and spectroscopic techniques.

Isolation of 2”-O-β-L-galactopyranosylorientin

A general workflow for the isolation of flavonoid glycosides from plant material is depicted below. The specific details of the extraction solvent, chromatographic columns, and elution gradients would be found in the primary research literature.

G plant_material Dried Flowers of Trollius chinensis extraction Extraction (e.g., with 80% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Liquid-Liquid Partition (e.g., Ethyl Acetate, n-Butanol) concentration->partition butanol_fraction n-Butanol Fraction partition->butanol_fraction column_chromatography Column Chromatography (e.g., Sephadex LH-20, MCI gel) butanol_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure 2''-O-beta-L-galactopyranosylorientin prep_hplc->pure_compound

Caption: General workflow for the isolation of 2”-O-β-L-galactopyranosylorientin.

Spectroscopic Analysis

The structural identity of the isolated compound is confirmed through the following spectroscopic methods:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation pattern, which helps in identifying the sugar moieties and their linkage to the aglycone.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are recorded to establish the complete proton and carbon assignments and to confirm the connectivity of the entire molecule. The sample is typically dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

Signaling Pathway and Biological Activity

2”-O-β-L-galactopyranosylorientin has been reported to exhibit anti-inflammatory activity.[1] One of the key signaling pathways involved in inflammation is the NF-κB pathway. While the direct interaction of 2”-O-β-L-galactopyranosylorientin with specific components of this pathway requires further investigation, a simplified diagram of the NF-κB signaling pathway is presented below to provide context for its potential mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination and Degradation of IκB DNA DNA NFkB_n->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of 2”-O-β-L-galactopyranosylorientin. The tabulated NMR and MS data, along with the outlined experimental protocols, are intended to facilitate the identification and quantification of this compound in natural product extracts and to support further research into its pharmacological properties. The provided diagrams offer a visual representation of the isolation workflow and a relevant biological pathway for contextual understanding. Researchers are encouraged to consult the primary literature for more detailed experimental parameters and data interpretation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2"-O-beta-L-galactopyranosylorientin from Trollius chinensis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trollius chinensis Bunge, a perennial herb belonging to the Ranunculaceae family, is a traditional medicinal plant with a history of use in treating various inflammatory conditions.[1][2] The primary bioactive constituents responsible for its therapeutic effects are flavonoids, with 2"-O-beta-L-galactopyranosylorientin being a significant C-glycoside flavonoid present in the flowers.[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of this compound from the dried flowers of Trollius chinensis. The methodologies described herein are based on established solvent extraction, macroporous resin chromatography, and high-speed counter-current chromatography (HSCCC) techniques.

Target Audience: Researchers, scientists, and drug development professionals.

I. Extraction of Total Flavonoids from Trollius chinensis

Two primary methods for the initial extraction of total flavonoids from the dried flowers of Trollius chinensis are presented: Ultrasonic-Assisted Extraction (UAE) and Heating Reflux Extraction (HRE). UAE is generally more efficient in terms of time and extraction yield.[1]

Experimental Protocols

1. Plant Material Preparation:

  • Obtain dried flowers of Trollius chinensis.

  • Grind the dried flowers into a fine powder using a suitable mill.

  • Sieve the powder to ensure a uniform particle size.

2. Ultrasonic-Assisted Extraction (UAE) - Optimized Method: [1]

  • Accurately weigh 2.0 g of the powdered Trollius chinensis flowers.

  • Place the powder in a suitable extraction vessel.

  • Add 32 mL of 70% ethanol (B145695) (liquid-to-solid ratio of 16:1 mL/g).

  • Conduct the extraction in an ultrasonic bath at a temperature of 48°C for 70 minutes.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Collect the filtrate and store it for the subsequent purification steps.

3. Heating Reflux Extraction (HRE): [1]

  • Accurately weigh 2.0 g of the powdered Trollius chinensis flowers.

  • Place the powder in a round-bottom flask.

  • Add 60 mL of 70% ethanol.

  • Heat the mixture to 80°C and maintain it under reflux for 120 minutes.

  • Repeat the extraction process three times with fresh solvent for optimal yield.

  • Filter the extract after each reflux cycle.

  • Combine the filtrates from all cycles.

  • Remove the solvent from the combined filtrate using a rotary evaporator at 50°C.

  • The resulting crude extract can be vacuum-dried at 50°C.

Data Presentation: Extraction Yields

The following table summarizes the typical yields of major flavonoids, orientin (B1677486) and vitexin (B1683572), obtained using the described extraction methods. While specific yield data for this compound is not detailed in the cited literature, its presence in the extract is confirmed.[4]

Extraction MethodCompoundPredicted Yield (%)Reference
Ultrasonic-Assisted Extraction (Optimized)Total Flavonoids (Orientin + Vitexin)1.87[1]
Vitexin1.08 - 1.25[1]
Orientin0.53 - 0.62[1]
Heating Reflux ExtractionVitexin0.89[1]
Orientin0.52[1]

II. Purification of this compound

A two-step purification process is recommended for isolating this compound from the crude extract. This involves an initial enrichment of total flavonoids using macroporous adsorption resin chromatography, followed by a high-resolution separation using High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocols

1. Macroporous Resin Chromatography (Initial Purification):

  • Resin Selection and Pre-treatment: Non-polar or weakly polar macroporous resins such as AB-8 are suitable for flavonoid adsorption.[6][7] Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Wet-pack the pre-treated resin into a glass chromatography column.

  • Loading: Dissolve the crude extract in an appropriate solvent (e.g., the extraction solvent) and load it onto the column at a controlled flow rate (e.g., 3 bed volumes per hour).[6]

  • Washing: Wash the column with deionized water to remove impurities such as sugars and other polar compounds.

  • Elution: Elute the adsorbed flavonoids with a stepwise or gradient of ethanol-water solutions (e.g., 10-100% ethanol).[8] Collect the fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in flavonoids.

  • Concentration: Combine the flavonoid-rich fractions and concentrate them using a rotary evaporator.

2. High-Speed Counter-Current Chromatography (HSCCC) - Final Purification: HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating structurally similar compounds like flavonoid glycosides.[9][10]

  • Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A common system for separating orientin and its derivatives from Trollius chinensis is ethyl acetate-ethanol-water (4:1:5, v/v/v).[9] For more complex mixtures containing various orientin derivatives, a two-step HSCCC with different solvent systems may be necessary. For instance, a first step with hexane/ethyl acetate (B1210297)/ethanol/water (3:7:3:7, v/v) followed by a second step with hexane/ethyl acetate/methanol/water systems (e.g., 1:2:1:2, v/v) can be employed.[10]

  • HSCCC Operation:

    • Prepare the selected two-phase solvent system and degas it.

    • Fill the HSCCC column with the stationary phase.

    • Inject the concentrated flavonoid fraction from the macroporous resin step.

    • Pump the mobile phase at a constant flow rate.

    • Monitor the effluent with a UV detector.

    • Collect the fractions corresponding to the peaks of interest.

  • Analysis of Fractions: Analyze the collected fractions using HPLC to determine the purity of this compound.

  • Purification and Identification: Combine the pure fractions containing the target compound and remove the solvent. The structure of the purified this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Data Presentation: Purification Efficiency

The following table presents data on the purity of orientin and vitexin achieved through HSCCC, which indicates the potential for obtaining high-purity this compound using a similar protocol.

Purification MethodStarting MaterialCompoundPurity (%)Yield (from extract)Reference
HSCCCEthyl acetate extract (100 mg)Orientin99.29.8 mg[9]
Ethyl acetate extract (100 mg)Vitexin96.02.1 mg[9]

III. Visualization of Workflows and Pathways

Diagrams

Extraction_Workflow A Dried Trollius chinensis Flowers B Grinding and Sieving A->B C Powdered Plant Material B->C D Ultrasonic-Assisted Extraction (70% Ethanol, 48°C, 70 min) C->D E Heating Reflux Extraction (70% Ethanol, 80°C, 120 min x 3) C->E F Filtration D->F E->F G Crude Flavonoid Extract F->G

Caption: General workflow for the extraction of crude flavonoids from Trollius chinensis.

Caption: Purification workflow for isolating this compound.

IV. Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the extraction and purification of this compound from Trollius chinensis. The combination of an efficient initial extraction method, such as ultrasonic-assisted extraction, followed by a two-step purification process involving macroporous resin chromatography and high-speed counter-current chromatography, is effective for obtaining the target compound with high purity. These methods are scalable and can be adapted for both laboratory research and larger-scale production for drug development purposes. Further optimization of each step may be required to maximize the yield and purity of this compound based on the specific equipment and starting material available.

References

Application Note: HPLC Method for the Quantification of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2”-O-beta-L-galactopyranosylorientin in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

2”-O-beta-L-galactopyranosylorientin, also known as Orientin-2''-O-β-L-galactoside, is a C-glycosylflavone found in various medicinal plants, including those from the Gentiana and Lophatherum genera.[1][2] As a flavonoid glycoside, it exhibits various potential pharmacological activities, making its accurate quantification essential for quality control, pharmacokinetic studies, and drug development.

This application note details a representative reversed-phase HPLC (RP-HPLC) method for the reliable separation and quantification of this compound. The method is based on common analytical practices for flavonoid glycosides and is suitable for routine analysis.[3][4]

Experimental Protocol

Materials and Reagents
  • Reference Standard: 2”-O-beta-L-galactopyranosylorientin (purity ≥98%)[2]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Acid: Formic acid or acetic acid, analytical grade.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended.[5][6]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid (v/v)[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)[6]
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 40% B25-30 min: 40% to 70% B30-35 min: Return to 10% B35-40 min: Re-equilibration at 10% B
Flow Rate 1.0 mL/min[6]
Column Temperature 35°C[6]
Injection Volume 10 µL
Detection Wavelength 350 nm (Flavonoids typically show strong absorbance between 340 nm and 360 nm)[6]
Analysis Time 40 minutes
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2”-O-beta-L-galactopyranosylorientin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[7]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.[8]

  • Store all standard solutions at 4°C in the dark.[4]

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of 70% methanol.[5]

  • Ultrasonication: Sonicate the mixture for 30-60 minutes in an ultrasonic water bath.[5][6]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[6]

  • Filtration: Collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[6]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[9][10] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Representative Acceptance Criteria

ParameterProcedureAcceptance Criteria (Representative)[9][11][12]
Linearity Analyze a minimum of five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration.Correlation Coefficient (R²) ≥ 0.999
Accuracy (Recovery) Spike a blank matrix with known concentrations of the standard (e.g., 80%, 100%, 120% of the expected sample concentration). Analyze in triplicate.98.0% - 102.0% recovery
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day.Intermediate Precision (Inter-day): Analyze replicates on different days with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.~0.1 µg/mL
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.~0.3 µg/mL
Specificity Analyze a blank matrix, a spiked matrix, and the sample. The peak for the analyte should be free from interference from other components.Peak purity should be confirmed with a DAD/PDA detector.

Data Presentation

The quantitative results from the analysis should be clearly structured for comparison.

Table 3: Representative Quantitative Data

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.250,1235.0
Standard 215.2100,56710.0
Standard 315.1251,34525.0
Standard 415.2502,89050.0
Sample A15.2175,43217.5
Sample B15.1310,67831.0

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantification protocol, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Grind, Extract, Filter) sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection acquisition Data Acquisition (Chromatogram) injection->acquisition quantification Quantification (Peak Integration & Calibration) acquisition->quantification result Final Report (Concentration Data) quantification->result

Caption: Workflow for HPLC quantification of 2”-O-beta-L-galactopyranosylorientin.

References

Application Note: Protocol for In Vitro Testing of the Anti-inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective mechanism, chronic inflammation can contribute to various diseases.[2] Macrophages play a central role in orchestrating the inflammatory response by producing pro-inflammatory mediators like nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] The production of these mediators is largely regulated by key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Flavonoids, a class of naturally occurring polyphenolic compounds, are known for their potential anti-inflammatory properties.[7][8][9] 2”-O-beta-L-galactopyranosylorientin (OGA), a flavonoid glycoside, has demonstrated anti-inflammatory activity by reducing the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10] Studies have shown that OGA can inhibit the expression of pro-inflammatory enzymes and cytokines by suppressing the activation of the NF-κB and extracellular signal-regulated kinase (ERK), a component of the MAPK pathway.[11]

This document provides a detailed protocol for evaluating the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin in vitro using the LPS-stimulated RAW 264.7 macrophage cell line. The protocols cover cell viability, quantification of key inflammatory mediators, and analysis of underlying signaling pathways.

Experimental Workflow

The overall experimental process involves determining a non-toxic concentration of the compound, followed by assessing its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages, and finally, investigating its effect on key inflammatory signaling pathways.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture RAW 264.7 Cell Culture Viability 1. Cell Viability Assay (MTT) Culture->Viability Prepare_Compound Prepare Stock Solution of OGA Prepare_Compound->Viability Stimulation 2. Pre-treat with OGA, then Stimulate with LPS Viability->Stimulation Determine non-toxic concentrations Collect 3. Collect Supernatant & Cell Lysates Stimulation->Collect NO_Assay 4a. Nitric Oxide (NO) Assay (Griess Reagent) Collect->NO_Assay ELISA 4b. Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Collect->ELISA WesternBlot 4c. Signaling Pathway Analysis (Western Blot for p-p65, p-IκBα, p-ERK) Collect->WesternBlot G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB p65/p50-IκBα (Inactive) IKK->IkB Phosphorylates IκBα pIkB p65/p50-p-IκBα IkB->pIkB p65 p65/p50 (Active) pIkB->p65 IκBα Degradation DNA DNA p65->DNA Translocates OGA 2"-O-beta-L- galactopyranosylorientin OGA->inhibition inhibition->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (MEK1/2) MAP3K->MAP2K Phosphorylates ERK ERK MAP2K->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK TF Transcription Factors (e.g., AP-1) pERK->TF Translocates & Activates OGA 2"-O-beta-L- galactopyranosylorientin OGA->inhibition inhibition->ERK Genes Pro-inflammatory Genes TF->Genes Transcription

References

Application Notes and Protocols for Evaluating 2"-O-beta-L-galactopyranosylorientin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with demonstrated anti-inflammatory and antioxidant properties. This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The included methodologies are designed to be robust and reproducible, enabling researchers to assess its biological activity in relevant cellular models. The primary focus of these assays is to quantify the compound's ability to modulate key inflammatory and oxidative stress pathways.

Compound Information

  • Compound Name: this compound

  • Synonyms: Orientin 2''-O-β-L-galactoside

  • CAS Number: 861691-37-4[1][2]

  • Molecular Formula: C₂₇H₃₀O₁₆

  • Molecular Weight: 610.52 g/mol

  • Biological Activity: Anti-inflammatory, Antioxidant. It has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells at concentrations between 100 and 200 µM[1]. The parent compound, orientin, has been shown to modulate signaling pathways including NF-κB and Nrf2[3][4][5][6][7][8].

Data Presentation

The following tables summarize the expected quantitative outcomes from the described assays based on existing literature.

Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
100Data indicates a decrease[1]Data indicates a decrease[1]Data indicates a decrease[1]
200Data indicates a decrease[1]Data indicates a decrease[1]Data indicates a decrease[1]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC₅₀ (µM)
RAW 264.7MTT Assay>200 (Expected)

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophage cell line) is recommended for anti-inflammatory assays. Other cell lines may be used depending on the specific research question.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) and incubate for 24 hours.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Assays
  • Protocol:

    • Seed RAW 264.7 cells in a suitable plate format (e.g., 96-well for NO, 24-well for ELISA) and allow them to adhere overnight.

    • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Untreated cells and cells treated only with LPS will serve as negative and positive controls, respectively.

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • After LPS stimulation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatants after LPS stimulation.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of the specific ELISA kit being used.

    • Briefly, the wells of an ELISA plate are coated with a capture antibody specific for the cytokine of interest.

    • The supernatants and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is added, and the resulting color change is measured at the appropriate wavelength.

    • The concentration of the cytokine is determined from a standard curve.

Antioxidant Capacity Assays

This assay measures the levels of intracellular ROS.

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with this compound for a specified time.

    • Induce oxidative stress using an appropriate agent (e.g., H₂O₂ or tert-butyl hydroperoxide).

    • Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark[9][10].

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader[11].

This can be assessed by measuring the nuclear translocation of Nrf2 or the expression of its target genes.

  • Western Blot for Nuclear Nrf2:

    • Treat cells with this compound.

    • Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

    • Perform Western blotting on the nuclear fractions using an antibody specific for Nrf2. An increase in nuclear Nrf2 indicates activation.

  • Reporter Gene Assay:

    • Use a cell line stably transfected with a reporter construct containing the Antioxidant Response Element (ARE) upstream of a reporter gene (e.g., luciferase).

    • Treat the cells with the compound.

    • Measure the reporter gene activity (e.g., luminescence for luciferase) according to the assay kit's protocol. An increase in reporter activity indicates Nrf2 activation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Induce apoptosis in cells using a suitable stimulus in the presence or absence of this compound.

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark[12][13][14][15][16].

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative, PI negative.

      • Early apoptotic cells: Annexin V-FITC positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

      • Necrotic cells: Annexin V-FITC negative, PI positive.

Mandatory Visualizations

Caption: Workflow for assessing anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Activation of the Nrf2 antioxidant pathway.

References

Dissolution of 2”-O-beta-L-galactopyranosylorientin for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with known anti-inflammatory properties, for use in a variety of in vitro experimental settings. Adherence to these guidelines will help ensure consistent and reproducible experimental outcomes.

Compound Information

Compound Name 2”-O-beta-L-galactopyranosylorientin
Synonyms Orientin 2′′-O-β-L-galactoside
Molecular Formula C₂₇H₃₀O₁₆
Molecular Weight 610.5 g/mol
CAS Number 861691-37-4
Appearance A solid
Botanical Source Trollius chinensis, Lophatherum gracile

Solubility Data

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 2”-O-beta-L-galactopyranosylorientin for in vitro studies.

Solvent Solubility Notes
DMSO SolublePrimary recommended solvent for creating high-concentration stock solutions.
Ethanol/Methanol Potentially solubleWhile not explicitly stated for this compound, related flavonoids may have some solubility. Preliminary testing is required.
Water Poorly solubleAs with many complex flavonoids, direct dissolution in aqueous buffers is not recommended for high concentrations.
PBS (Phosphate-Buffered Saline) Poorly solubleDirect dissolution is not advisable. Dilution from a DMSO stock is the standard method.

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2”-O-beta-L-galactopyranosylorientin in DMSO.

Materials:

  • 2”-O-beta-L-galactopyranosylorientin (solid form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of 2”-O-beta-L-galactopyranosylorientin. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.105 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 6.105 mg).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C. In solution, the compound should be used within one month to prevent loss of potency.[1] The solid, lyophilized form is stable for at least 4 years when stored desiccated at -20°C.[1][2]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It has been reported that 2”-O-beta-L-galactopyranosylorientin decreases LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW 264.7 cells at concentrations ranging from 100 to 200 µM.[2]

Materials:

  • 10 mM 2”-O-beta-L-galactopyranosylorientin stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of 2”-O-beta-L-galactopyranosylorientin required for your experiment (e.g., 100 µM).

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution: Directly add the appropriate volume of the 10 mM stock solution to the final volume of cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the treated samples. For the example above, the vehicle control would be cell culture medium with 1% DMSO.

  • Mixing and Application: Gently mix the working solution and immediately apply it to your cells.

Diagrams

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Control weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube mix Vortex to Mix dissolve->mix store Aliquot and Store at -20°C mix->store stock 10 mM Stock Solution store->stock dilute Dilute in Culture Medium stock->dilute apply Apply to Cells dilute->apply vehicle Prepare Vehicle Control (DMSO in Medium) apply_vehicle Apply to Control Group vehicle->apply_vehicle

Caption: Workflow for the preparation of 2”-O-beta-L-galactopyranosylorientin solutions.

Caption: Anti-inflammatory action of 2”-O-beta-L-galactopyranosylorientin.

References

Application Note: Structural Elucidation of 2”-O-β-L-galactopyranosylorientin using a Comprehensive NMR Analysis Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2”-O-β-L-galactopyranosylorientin is a flavonoid C-glycoside that has been isolated from natural sources such as the flowers of Trollius ledebouri.[1] As a member of the flavonoid class of natural products, it exhibits potential anti-inflammatory properties.[1] The precise structural characterization of such complex glycosides is a critical step in drug discovery and development, ensuring the correct identification and subsequent investigation of its biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products.[2][3] This application note provides a detailed protocol for the NMR analysis of 2”-O-β-L-galactopyranosylorientin, covering sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data interpretation to confirm its chemical structure.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the isolated compound, 2”-O-β-L-galactopyranosylorientin, is of high purity (>95%), as determined by High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for flavonoids due to its excellent solubilizing properties. Methanol-d4 (CD3OD) is another alternative.

  • Sample Filtration: Filter the sample solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are essential for the complete structural elucidation.

  • 1D NMR Spectroscopy:

    • ¹H NMR (Proton): Provides information on the number and chemical environment of protons in the molecule. Key parameters include chemical shift (δ), integration (relative number of protons), and coupling constants (J), which reveal proton-proton connectivity.

    • ¹³C NMR (Carbon-13): Determines the number of chemically distinct carbon atoms and their types (e.g., quaternary, CH, CH₂, CH₃).

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is crucial for establishing the spin systems within the aglycone and the sugar moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons over two or three bonds. This is vital for connecting different spin systems, identifying quaternary carbons, and determining the glycosylation linkage points.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can help to determine the relative stereochemistry and the conformation of the glycosidic linkages.

Data Presentation: Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2”-O-β-L-galactopyranosylorientin in DMSO-d6. These values are based on known data for the parent compound, orientin, and predictable shifts upon glycosylation.

PositionδC (ppm) (Expected)δH (ppm) (Expected) (J in Hz)Key HMBC Correlations (H → C)
Aglycone (Orientin moiety)
2163.8H-3, H-2', H-6'
3102.56.48 (s)C-2, C-4, C-10
4181.9H-3, H-5
5160.512.95 (s, OH)C-4, C-6, C-10
698.56.25 (s)C-5, C-7, C-8, C-10
7163.2H-6, H-8
8104.5H-6, C-1"
9156.0H-8
10104.8H-3, H-6
1'121.5H-2', H-6'
2'115.87.40 (d, 2.2)C-2, C-3', C-4', C-6'
3'145.8H-2', H-5'
4'149.7H-2', H-5', H-6'
5'115.26.85 (d, 8.5)C-1', C-3', C-4'
6'118.87.42 (dd, 8.5, 2.2)C-2, C-2', C-4'
Glucose Moiety
1"73.24.58 (d, 9.8)C-8, C-2", C-3", C-5"
2"81.5~4.0 (m)C-1", C-3", C-1'''
3"78.5~3.5 (m)C-2", C-4"
4"70.5~3.2 (m)C-3", C-5"
5"81.8~3.4 (m)C-1", C-4", C-6"
6"61.2~3.7 (m), ~3.5 (m)C-5"
Galactose Moiety
1'''104.0~4.9 (d, 7.5)C-2"
2'''71.0~3.6 (m)C-1''', C-3'''
3'''73.5~3.4 (m)C-2''', C-4'''
4'''68.0~3.7 (m)C-3''', C-5'''
5'''75.5~3.5 (m)C-1''', C-4''', C-6'''
6'''60.5~3.6 (m), ~3.5 (m)C-5'''

Structural Elucidation Workflow

The structural elucidation of 2”-O-β-L-galactopyranosylorientin from its NMR data follows a logical progression:

  • Identify the Aglycone: The characteristic signals in the aromatic region of the ¹H NMR spectrum (δ 6.0-8.0 ppm) and the carbonyl signal in the ¹³C NMR spectrum (δ > 180 ppm) suggest a flavonoid core. Analysis of COSY and HMBC data allows for the complete assignment of the luteolin-type aglycone of orientin.

  • Identify the Sugar Moieties: The anomeric proton signals in the ¹H NMR spectrum (typically δ 4.5-5.5 ppm) indicate the presence of sugar units. The coupling constants of these anomeric protons help determine their anomeric configuration (β-anomers typically have larger J values). The chemical shifts and coupling patterns of the other sugar protons and carbons are used to identify the sugars as glucose and galactose.

  • Determine the C-Glycosidic Linkage: The absence of an anomeric proton signal for the glucose unit directly attached to the aglycone and the HMBC correlation from the anomeric proton of glucose (H-1") to the aromatic carbons (C-7 and C-9) would confirm the C-8 linkage of the glucose to the aglycone, characteristic of orientin.

  • Determine the O-Glycosidic Linkage: The key to identifying the structure is to pinpoint the linkage of the galactose to the glucose. A crucial HMBC correlation from the anomeric proton of the galactose (H-1''') to the C-2" of the glucose will unambiguously establish the 2”-O-glycosidic linkage.

  • Confirm the Stereochemistry: The large coupling constant of the anomeric proton of galactose (J ≈ 7-8 Hz) is characteristic of a β-linkage. The L-configuration of galactose would need to be confirmed by other means, such as enzymatic hydrolysis followed by chiral GC analysis, as NMR is not typically used to distinguish between D and L enantiomers of sugars.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Isolation Isolation & Purification of Compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (1H, 13C) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Filtration->NMR_2D Aglycone_ID Aglycone Identification NMR_1D->Aglycone_ID Sugar_ID Sugar Moiety Identification NMR_1D->Sugar_ID NMR_2D->Aglycone_ID NMR_2D->Sugar_ID Linkage_Det Glycosidic Linkage Determination Aglycone_ID->Linkage_Det Sugar_ID->Linkage_Det Structure_Confirm Structure Confirmation Linkage_Det->Structure_Confirm

Caption: Experimental workflow for NMR analysis.

Caption: Logical flow for structural elucidation.

Conclusion

This application note outlines a comprehensive NMR-based protocol for the structural elucidation of 2”-O-β-L-galactopyranosylorientin. By employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the aglycone structure, identify the sugar moieties, and establish the specific glycosidic linkages. This detailed structural information is fundamental for the advancement of this natural product in drug development and other scientific research.

References

In Vivo Experimental Design for Testing 2"-O-beta-L-galactopyranosylorientin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.[1] This document provides detailed application notes and protocols for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and antioxidant properties. The experimental designs described herein are based on established and validated animal models and provide a framework for preclinical assessment. While direct in vivo data for this compound is limited, the protocols are extrapolated from studies on its aglycone, orientin (B1677486), which has demonstrated significant anti-inflammatory and antioxidant activities.[2][3][4]

Anti-inflammatory Activity Assessment

A key potential therapeutic application of this compound is in the management of inflammatory conditions. The following protocols describe the use of two standard in vivo models to assess this activity.

Carrageenan-Induced Paw Edema Model

This widely used model is effective for screening acute anti-inflammatory activity.[5][6] Carrageenan injection induces a localized inflammatory response characterized by edema.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Normal Control (Saline)

    • Group II: Disease Control (Carrageenan + Vehicle)

    • Group III: Positive Control (Carrageenan + Indomethacin, 10 mg/kg)

    • Group IV: Test Group 1 (Carrageenan + this compound, 10 mg/kg)

    • Group V: Test Group 2 (Carrageenan + this compound, 20 mg/kg)

    • Group VI: Test Group 3 (Carrageenan + this compound, 40 mg/kg)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[6]

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal (except Group I).[7]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[5]

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-6) via ELISA.

Illustrative Data Presentation:

GroupTreatmentPaw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
INormal Control0.15 ± 0.02-
IIDisease Control0.85 ± 0.070%
IIIPositive Control (Indomethacin 10 mg/kg)0.35 ± 0.0471.4%
IVTest Compound (10 mg/kg)0.72 ± 0.0618.6%
VTest Compound (20 mg/kg)0.58 ± 0.0538.6%
VITest Compound (40 mg/kg)0.45 ± 0.0457.1%

Note: The above data is illustrative and represents expected dose-dependent anti-inflammatory effects.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis.[8][9]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping: Similar to the carrageenan model, with LPS as the inflammatory stimulus.

  • Procedure:

    • Administer the vehicle, positive control (e.g., Dexamethasone, 1 mg/kg), or test compound (10, 20, 40 mg/kg) i.p. 1 hour before LPS administration.

    • Induce inflammation by i.p. injection of LPS (5 mg/kg).[9]

    • Monitor animals for signs of sickness behavior.

  • Endpoint Analysis:

    • Collect blood samples at 2, 6, and 24 hours post-LPS injection for cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA.

    • Harvest lung and liver tissues for histopathological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Illustrative Data Presentation:

GroupTreatmentSerum TNF-α (pg/mL) at 2h (Mean ± SD)Lung MPO Activity (U/g tissue) (Mean ± SD)
INormal Control50 ± 121.2 ± 0.3
IIDisease Control (LPS)1500 ± 2108.5 ± 1.1
IIIPositive Control (Dexamethasone 1 mg/kg)450 ± 853.1 ± 0.5
IVTest Compound (10 mg/kg)1250 ± 1807.2 ± 0.9
VTest Compound (20 mg/kg)980 ± 1505.8 ± 0.7
VITest Compound (40 mg/kg)650 ± 1104.3 ± 0.6

Note: The above data is illustrative, representing the potential of the test compound to mitigate LPS-induced systemic inflammation.

Antioxidant Activity Assessment

Chronic inflammation is often associated with oxidative stress. Therefore, evaluating the antioxidant potential of this compound is crucial.

D-galactose-Induced Oxidative Stress Model

Chronic administration of D-galactose induces a state of oxidative stress that mimics natural aging.[4][10]

Experimental Protocol:

  • Animal Model: Male Kunming mice (6-8 weeks old).

  • Grouping:

    • Group I: Normal Control

    • Group II: Model Control (D-galactose + Vehicle)

    • Group III: Positive Control (D-galactose + Vitamin C, 100 mg/kg)

    • Group IV-VI: Test Groups (D-galactose + Test Compound at 10, 20, 40 mg/kg)

  • Procedure:

    • Induce oxidative stress by subcutaneous injection of D-galactose (120 mg/kg) daily for 8 weeks.[10]

    • From the 3rd week onwards, administer the vehicle, positive control, or test compound orally once daily.

  • Endpoint Analysis:

    • At the end of the study, collect serum and tissue homogenates (liver, kidney, brain).

    • Measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.[11]

    • Assay the activities of antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[12]

Illustrative Data Presentation:

GroupTreatmentLiver MDA (nmol/mg protein) (Mean ± SD)Serum SOD (U/mL) (Mean ± SD)Liver GPx (U/mg protein) (Mean ± SD)
INormal Control1.5 ± 0.2150 ± 1585 ± 9
IIModel Control4.8 ± 0.585 ± 1042 ± 6
IIIPositive Control2.1 ± 0.3135 ± 1275 ± 8
IVTest Compound (10 mg/kg)4.1 ± 0.498 ± 1151 ± 5
VTest Compound (20 mg/kg)3.2 ± 0.3115 ± 1362 ± 7
VITest Compound (40 mg/kg)2.5 ± 0.2128 ± 1471 ± 8

Note: This illustrative data demonstrates the potential of the test compound to mitigate oxidative stress by reducing lipid peroxidation and enhancing the endogenous antioxidant defense system.

Signaling Pathway Analysis

To elucidate the mechanism of action, key signaling pathways involved in inflammation and oxidative stress should be investigated. Based on studies of orientin, the NF-κB and Nrf2 pathways are primary targets.[2][13]

Experimental Workflow for Signaling Pathway Analysis:

G cluster_0 In Vivo Experiment cluster_1 Molecular Analysis A Animal Model (e.g., LPS-induced inflammation) B Treatment Groups: - Vehicle - Test Compound - Controls A->B C Tissue Collection (e.g., Liver, Lung) B->C D Protein Extraction C->D E Western Blot Analysis D->E G qRT-PCR Analysis D->G F Target Proteins: - p-p65, IκBα (NF-κB pathway) - Nrf2, HO-1, GPX4 (Nrf2 pathway) E->F H Target Genes: - TNF-α, IL-6 (NF-κB target) - NQO1, GCLC (Nrf2 target) G->H

Caption: Workflow for signaling pathway analysis.

NF-κB Signaling Pathway in Inflammation:

Caption: Inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway in Oxidative Stress:

Caption: Activation of the Nrf2 antioxidant pathway.

Conclusion

The described in vivo experimental designs provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory and antioxidant activities. By employing these models, researchers can obtain valuable data on the compound's efficacy, dose-response relationship, and underlying mechanisms of action, thereby supporting its potential development as a therapeutic agent. It is recommended to conduct pharmacokinetic and toxicology studies in parallel to establish a comprehensive profile of the compound.

References

Application Notes and Protocols for Caco-2 Cell Permeability Assay of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of chemical compounds.[1][2][3][4] Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine epithelium, including the formation of tight junctions and the expression of various transporter proteins.[2][3][5][6] This assay is crucial in drug discovery and development for evaluating the oral bioavailability of potential drug candidates.[1][7]

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in plants such as Trollius ledebouri and Lophatherum gracile.[8][9][10] Understanding its permeability across the intestinal barrier is essential for assessing its potential as a therapeutic agent. This document provides a detailed protocol for conducting a Caco-2 cell permeability assay for this compound, including data presentation and interpretation. It has been noted that this compound is a substrate of the multidrug resistance protein 2 (MRP2), indicating that its transport may involve active efflux in addition to passive diffusion.[8]

Experimental Principles

The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane in a Transwell™ system.[2] The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side to model absorption, and from the basolateral to the apical side to investigate active efflux.[2][3] The apparent permeability coefficient (Papp), a quantitative measure of permeability, is calculated from the flux of the compound across the monolayer.[2][11] An efflux ratio, calculated by dividing the Papp (BL to AP) by the Papp (AP to BL), greater than 2 is indicative of active efflux.[2][5]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Caco2_Culture Caco-2 Cell Culture (Passages 95-105) Seeding Seed Caco-2 cells on Transwell inserts Caco2_Culture->Seeding Differentiation Culture for 21 days to form a differentiated monolayer Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Differentiation->Integrity_Check Dosing Add Test Compound to Apical or Basolateral side Integrity_Check->Dosing Incubation Incubate for 2 hours at 37°C Dosing->Incubation Sampling Collect samples from receiver compartments Incubation->Sampling Quantification Quantify compound concentration (e.g., LC-MS/MS) Sampling->Quantification Calculation Calculate Papp and Efflux Ratio Quantification->Calculation Data_Interpretation Data Interpretation and Reporting Calculation->Data_Interpretation

Caption: Caco-2 Permeability Assay Workflow.

Detailed Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC® HTB-37™), passages 95-105 are recommended for permeability assays.[12]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin.[12][13]

  • Culture Conditions: Maintain cells in T-75 flasks in a humidified atmosphere of 5% CO2 at 37°C.[12]

  • Subculture: Sub-culture the cells twice a week at approximately 90% confluency using a 1:8 split ratio.[12]

Seeding Cells on Transwell™ Inserts
  • Transwell™ System: Use 12-well or 24-well Transwell™ plates with 0.4 µm pore size polycarbonate membrane inserts.

  • Seeding Density: Seed Caco-2 cells at a density of approximately 8 x 10^4 cells/cm^2 onto the inserts.[13]

  • Differentiation: Culture the cells for 19-21 days to allow for spontaneous differentiation and the formation of a confluent monolayer.[2][5][13] The culture medium should be replaced every other day for the first 14 days and daily thereafter.[13]

Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to confirm the integrity of the Caco-2 cell monolayer.[3][5]

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the TEER of the cell monolayers using a voltmeter.

    • TEER values should be greater than 200 Ω·cm^2.[14][15] Monolayers not meeting this criterion should not be used for the permeability evaluation.[14]

  • Lucifer Yellow Permeability Assay:

    • To assess paracellular permeability, add Lucifer yellow (100 µg/mL) to the apical side of the monolayer and incubate for 1 hour at 37°C.[16][17]

    • Measure the fluorescence in the basolateral compartment.

    • The permeability of Lucifer yellow should be less than 1% of the initial concentration, indicating tight junction integrity.

Transport Experiment
  • Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.[3]

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the transport buffer to the final desired concentration (e.g., 10 µM).[3] The final DMSO concentration should be less than 1% to avoid cytotoxicity.

  • Transport Assay (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.[2][3]

    • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

Sample Analysis and Quantification
  • Analytical Method: The concentration of this compound in the collected samples can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[10][13]

  • Sample Preparation: Samples may require protein precipitation or other extraction methods before analysis.

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:[2]

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the cell monolayer (cm^2).

  • C0 is the initial concentration of the compound in the donor compartment (µmol/mL).

The Efflux Ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An ER > 2 suggests that the compound is a substrate for an efflux transporter.[5]

Data Presentation

The quantitative data from the Caco-2 permeability assay should be summarized in a clear and structured table for easy comparison.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio% Recovery
This compound A to B1.54.095%
B to A6.098%
Atenolol (Low Permeability Control) A to B0.5N/A102%
Antipyrine (High Permeability Control) A to B25.0N/A97%
Talinolol (Efflux Control) A to B0.810.096%
B to A8.099%

Note: The values for this compound are illustrative and should be replaced with experimental data.

Signaling Pathway Diagram

As this compound is a substrate for the MRP2 transporter, the following diagram illustrates its potential efflux mechanism from the Caco-2 cell.

G cluster_cell Caco-2 Enterocyte cluster_apical cluster_basolateral Apical_Membrane Apical Membrane MRP2 MRP2 Transporter Basolateral_Membrane Basolateral Membrane Passive_Diffusion_In Passive Diffusion Compound_Apical Apical Side (Intestinal Lumen) MRP2->Compound_Apical Active Efflux Compound_Intracellular 2"-O-beta-L- galactopyranosylorientin Compound_Intracellular->MRP2 Compound_Basolateral Basolateral Side (Bloodstream) Compound_Basolateral->Compound_Intracellular Passive Diffusion

Caption: MRP2-Mediated Efflux of the Compound.

Interpretation of Results

  • High Permeability: A Papp (A-B) value > 10 x 10⁻⁶ cm/s is generally considered indicative of high permeability and good absorption.

  • Moderate Permeability: Papp (A-B) values between 1 and 10 x 10⁻⁶ cm/s suggest moderate permeability.

  • Low Permeability: Papp (A-B) values < 1 x 10⁻⁶ cm/s indicate low permeability and potentially poor absorption.

  • Active Efflux: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or MRPs, which can limit its net absorption.[2][5]

Given that this compound is a known substrate of MRP2, an efflux ratio greater than 2 would be expected.[8] This would suggest that while the compound may be able to enter the intestinal cells, its overall absorption could be limited by active transport back into the intestinal lumen. Further studies with specific MRP inhibitors could be conducted to confirm this mechanism.

References

Synthesis of 2”-O-beta-L-galactopyranosylorientin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2”-O-beta-L-galactopyranosylorientin derivatives. Orientin (B1677486), a C-glycosylflavonoid, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The targeted synthesis of 2”-O-beta-L-galactopyranosylorientin, a specific glycosylated derivative, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents with potentially improved efficacy and pharmacokinetic profiles. The protocols outlined herein describe both chemical and enzymatic approaches to achieve regioselective glycosylation at the 2”-hydroxyl position of the glucose moiety of orientin.

Introduction

Flavonoid glycosides are a major class of plant secondary metabolites with a wide range of biological activities. The nature and position of the sugar moieties attached to the flavonoid aglycone can significantly influence their bioavailability, stability, and pharmacological effects. 2”-O-beta-L-galactopyranosylorientin is a diglycoside of luteolin, where a glucose molecule is C-glycosidically linked to the C-8 position of the flavone (B191248) core, and a galactose molecule is further attached to the 2”-hydroxyl group of the glucose. This specific glycosylation pattern presents a synthetic challenge due to the multiple hydroxyl groups present in the orientin molecule. This document details synthetic strategies to overcome this challenge, focusing on regioselective protection and glycosylation for chemical synthesis, and the use of specific glycosyltransferases for a biocatalytic approach.

Data Presentation

Table 1: Physicochemical and Analytical Data for 2”-O-beta-L-galactopyranosylorientin

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₆[1][2]
Molecular Weight 610.5 g/mol [1][2]
Appearance Yellowish powder
Solubility Soluble in DMSO and methanol (B129727)
Mass Spectrometry Characterized by specific fragmentation patterns, including the loss of the terminal galactose unit.[3]

Table 2: Comparison of Synthetic Approaches for 2”-O-beta-L-galactopyranosylorientin

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials Orientin, Protected Galactosyl DonorOrientin, Activated Galactose Donor (e.g., UDP-galactose)
Key Steps Protection, Glycosylation, DeprotectionBiocatalytic reaction with a specific glycosyltransferase
Regioselectivity Dependent on protecting group strategyHigh, determined by enzyme specificity
Stereoselectivity Can be controlled by the choice of glycosyl donor and promoterHigh, determined by enzyme specificity
Yield Variable, can be multi-step and lower overall yieldCan be high under optimized conditions
Reaction Conditions Often requires anhydrous conditions, inert atmosphere, and potentially harsh reagentsAqueous buffer, mild temperature and pH
Purification Requires chromatographic separation of isomers and byproductsSimpler purification, often involving removal of enzyme and unreacted substrates

Experimental Protocols

Protocol 1: Chemical Synthesis of 2”-O-beta-L-galactopyranosylorientin via Regioselective Glycosylation

This protocol outlines a chemical synthesis approach that relies on the selective protection of the hydroxyl groups of orientin, followed by glycosylation and deprotection.

1.1. Selective Protection of Orientin:

  • Protection of Phenolic Hydroxyls: Dissolve orientin in anhydrous pyridine (B92270). Add a slight excess of a suitable protecting group reagent for phenolic hydroxyls, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl (B1604629) bromide, and stir at room temperature until complete protection is observed by TLC analysis. The more sterically hindered phenolic hydroxyls may require harsher conditions or different protecting groups.

  • Selective Protection of the Primary Hydroxyl (6”): After protecting the phenolic hydroxyls, the primary hydroxyl group at the 6” position of the glucose moiety is selectively protected. Dissolve the protected orientin in anhydrous pyridine and add one equivalent of a bulky protecting group reagent like trityl chloride or a silyl (B83357) ether with a bulky substituent. Monitor the reaction closely by TLC to ensure selective protection of the primary hydroxyl.

  • Protection of the Remaining Secondary Hydroxyls (3”, 4”): The remaining free secondary hydroxyl groups at the 3” and 4” positions are then protected using a standard protecting group like acetyl or benzyl. This leaves the 2”-hydroxyl group as the only free hydroxyl on the glucose moiety.

1.2. Glycosylation of the 2”-Hydroxyl Group:

  • Dissolve the selectively protected orientin derivative in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a suitable glycosyl donor, such as a per-O-acetylated or per-O-benzoylated galactosyl bromide or trichloroacetimidate (B1259523) donor.

  • Add a promoter for the glycosylation reaction. For a bromide donor, a silver salt like silver triflate is commonly used. For a trichloroacetimidate donor, a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is used.

  • Stir the reaction at the appropriate temperature (often starting at low temperatures like -40°C and slowly warming to room temperature) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) for TMSOTf-promoted reactions).

1.3. Deprotection:

  • Removal of Acyl Protecting Groups: If acyl protecting groups were used on the galactose donor and the glucose moiety, they can be removed under basic conditions, for example, by treatment with sodium methoxide (B1231860) in methanol (Zemplén deacetylation).

  • Removal of Silyl and Benzyl Protecting Groups: Silyl protecting groups can be removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). Benzyl protecting groups are typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Purification: Purify the final product, 2”-O-beta-L-galactopyranosylorientin, using chromatographic techniques such as silica (B1680970) gel column chromatography followed by preparative HPLC.

Protocol 2: Enzymatic Synthesis of 2”-O-beta-L-galactopyranosylorientin

This protocol utilizes a regioselective glycosyltransferase to catalyze the transfer of a galactose moiety to the 2”-hydroxyl group of orientin. This approach offers high selectivity and avoids the need for complex protection-deprotection steps.

2.1. Enzyme and Substrate Preparation:

  • Obtain or express a glycosyltransferase with known or predicted activity for the 2”-O-glycosylation of C-glycosylflavonoids. Glycosyltransferases from various plant and microbial sources can be screened for this activity.

  • Prepare a stock solution of orientin in a suitable buffer (e.g., phosphate (B84403) or TRIS buffer) at a concentration compatible with the enzyme's kinetic parameters.

  • Prepare a stock solution of an activated galactose donor, typically UDP-galactose.

2.2. Enzymatic Reaction:

  • In a reaction vessel, combine the orientin solution, the UDP-galactose solution, and the glycosyltransferase enzyme in the appropriate buffer. The reaction buffer should be optimized for the specific enzyme's pH and temperature requirements.

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the progress of the reaction over time by taking aliquots and analyzing them by HPLC or LC-MS to quantify the formation of the desired product.

2.3. Product Isolation and Purification:

  • Once the reaction has reached completion or the desired conversion, terminate the reaction by denaturing the enzyme, for example, by adding an organic solvent like methanol or by heat inactivation.

  • Centrifuge the reaction mixture to pellet the denatured protein.

  • Isolate the supernatant containing the product.

  • Purify the 2”-O-beta-L-galactopyranosylorientin from the reaction mixture using solid-phase extraction (SPE) to remove salts and unreacted substrates, followed by preparative HPLC for final purification.

Mandatory Visualizations

Chemical Synthesis Workflow

chemical_synthesis orientin Orientin protected_phenols Phenolic Protected Orientin orientin->protected_phenols Phenolic Protection protected_primary 6''-OH Protected Orientin Derivative protected_phenols->protected_primary 6''-OH Protection fully_protected Selectively Protected Orientin (Free 2''-OH) protected_primary->fully_protected 3'',4''-OH Protection glycosylated Glycosylated Product fully_protected->glycosylated Glycosylation final_product 2''-O-beta-L-galactopyranosylorientin glycosylated->final_product Deprotection

Caption: Workflow for the chemical synthesis of 2”-O-beta-L-galactopyranosylorientin.

Enzymatic Synthesis Workflow

enzymatic_synthesis orientin Orientin reaction_mixture Reaction Mixture orientin->reaction_mixture udp_galactose UDP-Galactose udp_galactose->reaction_mixture enzyme Glycosyltransferase enzyme->reaction_mixture incubation Incubation reaction_mixture->incubation product_mixture Product Mixture incubation->product_mixture purification Purification product_mixture->purification final_product 2''-O-beta-L-galactopyranosylorientin purification->final_product

Caption: Workflow for the enzymatic synthesis of 2”-O-beta-L-galactopyranosylorientin.

Signaling Pathway Context (Hypothetical)

signaling_pathway cluster_cell Cell receptor Receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus inflammatory_genes Inflammatory Genes nucleus->inflammatory_genes inflammatory_mediators Inflammatory Mediators inflammatory_genes->inflammatory_mediators extracellular_stimulus Inflammatory Stimulus (e.g., LPS) extracellular_stimulus->receptor derivative 2''-O-beta-L-galactopyranosylorientin Derivative derivative->kinase_cascade Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulated by the synthesized derivative.

References

Troubleshooting & Optimization

Problems with 2"-O-beta-L-galactopyranosylorientin solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2"-O-beta-L-galactopyranosylorientin.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions

Problem: You are experiencing difficulty dissolving this compound in aqueous buffers for your experiments.

Possible Causes & Solutions:

CauseRecommended Action
Low intrinsic water solubility Like many flavonoid glycosides, this compound has limited solubility in pure water. Consider using a co-solvent. Start by preparing a concentrated stock solution in an organic solvent such as DMSO and then diluting it with your aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your experimental system.
Precipitation upon dilution If the compound precipitates when diluting the stock solution, try reducing the final concentration. Alternatively, the addition of a small percentage of a non-ionic surfactant like Tween® 80 or a solubilizing agent such as cyclodextrin (B1172386) may help maintain solubility.
Incorrect pH of the buffer The solubility of flavonoids can be pH-dependent. While specific data for this compound is limited, you can empirically test a range of pH values for your buffer to see if it improves solubility. Generally, the phenolic hydroxyl groups of flavonoids become deprotonated at higher pH, which can increase aqueous solubility but may also impact stability.
Temperature Gently warming the solution may aid in dissolution. However, be cautious as elevated temperatures can accelerate degradation. It is advisable to conduct preliminary stability tests at the desired temperature.
Issue 2: Compound Instability and Degradation

Problem: You observe a loss of activity or changes in the physical properties (e.g., color) of your this compound solution over time.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis The 2"-O-beta-L-galactopyranosyl linkage is an O-glycosidic bond that can be susceptible to acid- or base-catalyzed hydrolysis. This would result in the formation of orientin (B1677486) and galactose. It is recommended to use buffers at or near neutral pH and to prepare solutions fresh for each experiment. Avoid prolonged storage in acidic or alkaline conditions.
Oxidation The flavonoid structure is susceptible to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of various degradation products and a loss of biological activity. To mitigate this, degas your solvents, use amber vials to protect from light, and consider adding an antioxidant like ascorbic acid to your buffer if compatible with your experimental setup.[1]
Photodegradation Exposure to light, particularly UV radiation, can cause degradation of flavonoids.[2] Always store the solid compound and its solutions in the dark or in light-protective containers.
Thermal Degradation High temperatures can accelerate the degradation of flavonoid glycosides. Avoid excessive heating when dissolving the compound. For long-term storage, keep stock solutions at -80°C.[3]
Freeze-Thaw Cycles Repeated freezing and thawing can degrade the compound. It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Solubility Data in DMSO:

SolventConcentrationNotes
DMSO≥112.6 mg/mL-
DMSO27.5 mg/mL (45.04 mM)Sonication is recommended.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and longevity of the compound, the following storage conditions are recommended:

Storage Recommendations:

FormStorage TemperatureDuration
Solid (Lyophilized Powder)-20°C≥ 4 years
In Solvent (e.g., DMSO)-80°CUp to 1 year[3]

Note: It is always recommended to refer to the supplier's specific storage instructions.

Q3: What are the known degradation pathways and products of this compound?

A3: Specific studies detailing the degradation pathways and products of this compound are not extensively available in the current literature. However, based on the general chemistry of flavonoid glycosides, the following degradation pathways can be anticipated:

  • Hydrolysis: The O-glycosidic bond at the 2" position is susceptible to cleavage under acidic or basic conditions, which would yield orientin and L-galactose. The C-glycosidic bond of the orientin core is generally more resistant to hydrolysis.

  • Oxidation: The polyphenolic structure of the flavonoid is prone to oxidation, which can lead to the formation of quinones and other complex degradation products.[1][5]

Further research, such as forced degradation studies coupled with analytical techniques like UPLC-MS/MS, is needed to fully characterize the degradation profile of this compound.

Q4: Which signaling pathways are modulated by this compound?

A4: this compound has been shown to exhibit anti-inflammatory effects by modulating several key signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial cells, it has been observed to:

  • Inhibit the NF-κB Pathway: By suppressing the activation of Nuclear Factor-kappa B (NF-κB), it reduces the transcription of pro-inflammatory cytokines.

  • Inhibit the ERK Pathway: It has been shown to suppress the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is involved in inflammation.

  • Activate the NRF2/HO-1 Pathway: It can activate the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.

Additionally, it has been identified as a substrate of the multidrug resistance protein 2 (MRP2), suggesting a role in cellular efflux mechanisms.[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or DMSO) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations of the compound.

  • Calculation: Calculate the solubility based on the measured concentration in the supernatant and the dilution factor.

Protocol 2: Assessment of Stability in Solution
  • Solution Preparation: Prepare a solution of this compound of a known concentration in the desired solvent or buffer system.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions to be tested (e.g., different temperatures, light exposure, pH).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.

  • Analysis: Analyze the samples immediately using a stability-indicating HPLC method. This method should be able to separate the intact compound from its potential degradation products.

  • Data Evaluation: Compare the peak area of the intact compound at each time point to the initial peak area (time 0) to determine the percentage of the compound remaining. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Add excess compound to buffer sol_equilibrate Equilibrate (e.g., 24-48h) sol_start->sol_equilibrate sol_centrifuge Centrifuge sol_equilibrate->sol_centrifuge sol_supernatant Collect supernatant sol_centrifuge->sol_supernatant sol_dilute Dilute sol_supernatant->sol_dilute sol_analyze Analyze (e.g., HPLC) sol_dilute->sol_analyze sol_calculate Calculate Solubility sol_analyze->sol_calculate stab_start Prepare solution of known concentration stab_store Store under various conditions (T, pH, light) stab_start->stab_store stab_sample Sample at time points stab_store->stab_sample stab_analyze Analyze (HPLC) stab_sample->stab_analyze stab_evaluate Evaluate degradation stab_analyze->stab_evaluate

Caption: Workflow for assessing the solubility and stability of this compound.

Caption: Modulation of inflammatory signaling pathways by this compound.

References

Optimizing HPLC separation of flavonoid glycosides like 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of flavonoid glycosides, with a specific focus on complex compounds like 2"-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A1: For separating this compound and related flavonoid glycosides, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[1] A good starting point involves a C18 column and a mobile phase consisting of a water/acetonitrile (B52724) gradient with an acidic modifier.

Q2: Why is an acidic modifier necessary in the mobile phase?

A2: An acidic modifier, such as formic acid or acetic acid (typically at 0.1% v/v), is crucial for achieving good peak shape and reproducible retention times for flavonoids.[2][3][4] Flavonoids contain phenolic hydroxyl groups, and adding an acid to the mobile phase suppresses the ionization of these groups, reducing peak tailing and improving chromatographic performance.

Q3: How can I improve the resolution between this compound and its isomers?

A3: Improving the resolution of closely eluting flavonoid glycoside isomers often requires careful optimization of several parameters:

  • Mobile Phase Gradient: A shallower gradient (slower increase in the organic solvent percentage) can enhance separation.

  • Mobile Phase Composition: While acetonitrile is a common choice, methanol (B129727) can sometimes offer different selectivity.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting selectivity.[1]

  • Column Chemistry: Not all C18 columns are the same. Columns with different end-capping or silica (B1680970) properties can provide different selectivities for isomeric compounds.

Q4: What are the typical retention times for flavonoid glycosides?

A4: Retention times are highly method-dependent. However, in reversed-phase chromatography, flavonoid glycosides will elute earlier than their corresponding aglycones due to their higher polarity. For example, in one study, flavonoid glycosides eluted between 11 and 19 minutes, while the less polar aglycones eluted between 26 and 29 minutes.[2]

Q5: What detection wavelength is suitable for flavonoid glycosides?

A5: Flavonoid glycosides generally exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal for scanning a range of wavelengths. Common detection wavelengths for flavonoids are around 280 nm and 340-370 nm.[2][5] For instance, a detection wavelength of 340 nm has been used for the determination of orientin (B1677486) and vitexin.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of flavonoid glycosides like this compound.

Problem Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Mobile phase composition is not optimal.Adjust the gradient slope; a shallower gradient often improves resolution. Experiment with different organic solvents (acetonitrile vs. methanol) or different acidic modifiers.
Column temperature is not optimized.Vary the column temperature in 5°C increments to see if selectivity changes.
Incorrect column chemistry.Try a C18 column from a different manufacturer or a column with a different stationary phase (e.g., Phenyl-Hexyl).
Peak Tailing Secondary interactions with the stationary phase.Ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress silanol (B1196071) interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination.Flush the column with a strong solvent.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (at least 10-15 column volumes).
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and filter the mobile phase. Run a blank gradient to identify the source of the ghost peaks.
Sample carryover.Optimize the autosampler wash procedure.

Experimental Protocol: HPLC Method for Flavonoid Glycoside Analysis

This protocol provides a starting point for the separation of this compound and related flavonoid glycosides. Optimization will likely be required based on your specific sample matrix and instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile, water, and formic acid.

  • Standard of this compound (if available) or a well-characterized extract.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.[2][3]

3. Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min, 15-30% B15-25 min, 30-70% B25-30 min, 70-15% B
Flow Rate 1.0 mL/min
Column Temperature 40°C[1]
Injection Volume 10 µL
Detection PDA at 280 nm and 340 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the sample (plant extract or standard) in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with a reference standard (if available).

  • For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction, Filtration) Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Separation Chromatographic Separation (C18 Column, Gradient Elution) MobilePhasePrep->Separation StandardPrep Standard Preparation StandardPrep->Injection Injection->Separation Detection Detection (PDA Detector) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A general workflow for the HPLC analysis of flavonoid glycosides.

Troubleshooting_Logic cluster_optimization Method Optimization Problem Chromatographic Problem (e.g., Poor Resolution) CheckSystem Check System Suitability (Standard Injection) Problem->CheckSystem OptimizeMethod Optimize Method Parameters CheckSystem->OptimizeMethod System OK CheckColumn Check Column Health CheckSystem->CheckColumn System Not OK MobilePhase Adjust Mobile Phase (Gradient, Solvent) OptimizeMethod->MobilePhase Temperature Adjust Column Temperature OptimizeMethod->Temperature FlowRate Adjust Flow Rate OptimizeMethod->FlowRate

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Optimizing 2"-O-beta-L-galactopyranosylorientin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2"-O-beta-L-galactopyranosylorientin extraction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract

Potential Cause Troubleshooting Strategy
Inadequate Cell Wall Disruption Ensure the plant material is dried and ground to a fine, uniform powder. Smaller particle size increases the surface area for solvent penetration. Consider freeze-drying as a pre-treatment method to better preserve the integrity of thermolabile compounds.
Suboptimal Solvent Selection The polarity of the extraction solvent is critical. For flavonoid glycosides like this compound, aqueous ethanol (B145695) or methanol (B129727) are commonly effective.[1][2] Experiment with different concentrations (e.g., 50-80% ethanol in water) to find the optimal polarity for your specific plant matrix.[3] Natural deep eutectic solvents (NADES) have also shown high extraction efficiency for related flavonoids from Trollius species.[4][5]
Inefficient Extraction Parameters Optimize extraction time, temperature, and solid-to-liquid ratio. Prolonged extraction times or excessively high temperatures can lead to degradation of the target compound.[6] Employing methods like ultrasound-assisted extraction (UAE) can enhance yield at lower temperatures and shorter durations.[3][7][8]
Presence of Interfering Substances Lipids and waxes in the plant material can hinder the extraction of more polar compounds. Perform a pre-extraction defatting step by washing the powdered plant material with a non-polar solvent like n-hexane.

Issue 2: Low Purity of this compound in the Crude Extract

Potential Cause Troubleshooting Strategy
Co-extraction of Other Polar Compounds The presence of other flavonoids, phenolic acids, and sugars is common. Employ a multi-step purification strategy. Liquid-liquid partitioning of the crude extract using solvents of increasing polarity (e.g., ethyl acetate, n-butanol) can help to fractionate the compounds based on their polarity. Flavonoid glycosides often concentrate in the n-butanol fraction.
Presence of Pigments (e.g., Chlorophylls) If chlorophyll (B73375) is a significant contaminant, it can be removed by adsorptive column chromatography using a non-polar mobile phase initially to wash out the pigments before eluting the more polar flavonoids.
Ineffective Chromatographic Separation Optimize the column chromatography parameters. If using silica (B1680970) gel, a gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol-water is often effective. For compounds that are difficult to separate, consider using different stationary phases like Sephadex LH-20 or reverse-phase C18 silica gel.

Issue 3: Degradation of this compound During Extraction/Purification

Potential Cause Troubleshooting Strategy
High Temperatures Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C for solvent removal. For temperature-sensitive compounds, consider non-thermal extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures.
Presence of Degrading Enzymes Plant enzymes can degrade flavonoids. Ensure the plant material is properly dried, preferably at a temperature that deactivates enzymes (e.g., gentle heating) but does not degrade the target compound. Storing the fresh plant material at low temperatures before drying can also minimize enzymatic activity.
pH Instability Flavonoids can be unstable at certain pH values.[6] It is generally advisable to perform extractions under neutral or slightly acidic conditions. Avoid strongly acidic or alkaline conditions unless a specific hydrolysis step is intended.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent can depend on the plant source. Generally, a mixture of ethanol and water (e.g., 60-80% ethanol) is a good starting point due to its ability to extract polar flavonoid glycosides.[1][3][5] For Trollius ledebourii, a natural deep eutectic solvent (NADES) composed of L(-)-proline and levulinic acid (1:2 molar ratio) with 14% water content has demonstrated superior extraction efficiency for related flavonoids compared to 60% ethanol.[4][5]

Q2: How can I improve the efficiency of my extraction process?

A2: Modern extraction techniques can significantly improve efficiency. Ultrasound-assisted extraction (UAE) is a widely used method that can increase yield, reduce extraction time, and lower solvent consumption.[3][7] Key parameters to optimize for UAE include ultrasonic power, frequency, extraction time, temperature, and the solid-to-liquid ratio.[7]

Q3: My purified fraction still shows impurities on TLC/HPLC. What should I do?

A3: If co-eluting impurities are present, further chromatographic steps are necessary. Consider using a different stationary phase for column chromatography (e.g., Sephadex LH-20, which separates based on molecular size and polarity, or reverse-phase C18). Preparative HPLC is a high-resolution technique that can be used for the final purification of the target compound.

Q4: How should I prepare the plant material before extraction?

A4: Proper preparation is crucial. The plant material, typically the flowers of Trollius species or leaves of Lophatherum gracile, should be dried to a constant weight to prevent enzymatic degradation.[9] Grinding the dried material into a fine powder increases the surface area for efficient solvent contact. For some plant materials, a preliminary defatting step with a non-polar solvent like hexane (B92381) is recommended to remove lipids that can interfere with the extraction of polar compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Trollius Species

This protocol is based on optimized conditions for related flavonoids and should be further optimized for this compound.

  • Preparation of Plant Material: Dry the flowers of the Trollius species at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Mix the powdered plant material with the chosen solvent system. For example, a 60% aqueous ethanol solution or a NADES solvent (L(-)-proline and levulinic acid at a 1:2 molar ratio with 14% water).[5]

    • A recommended solid-to-liquid ratio is 1:48 (g/mL).[5]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction under optimized conditions. Based on studies on related flavonoids from Trollius ledebourii, suggested starting parameters are an extraction temperature of 60°C for 18 minutes.[5]

  • Filtration and Concentration:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C.

Protocol 2: Purification by Column Chromatography

  • Preparation of the Crude Extract: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

  • Column Packing: Pack a glass column with silica gel 60 (200-300 mesh) using a slurry method with a non-polar solvent (e.g., hexane or chloroform).

  • Loading the Sample: Carefully load the dissolved crude extract onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent to remove non-polar impurities like chlorophylls (B1240455) and lipids.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate). A common gradient system is chloroform-methanol or ethyl acetate-methanol-water.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

  • Final Purification:

    • The combined fractions may require further purification using Sephadex LH-20 column chromatography or preparative HPLC to achieve high purity.

Quantitative Data Presentation

Table 1: Comparison of Extraction Parameters for Flavonoids from Trollius ledebourii

ParameterConventional Solvent (60% Ethanol)Natural Deep Eutectic Solvent (NADES)
Solvent Composition 60% Ethanol in WaterL(-)-proline/levulinic acid (1:2 molar ratio) + 14% water
Extraction Temperature Not specified in detail, typically room temp. to 60°C60°C
Extraction Time Often longer (e.g., hours)18 minutes
Solid-to-Liquid Ratio Variable, e.g., 1:20 to 1:501:48 g/mL
Relative Extraction Yield LowerHigher

Data adapted from a study on the extraction of orientin (B1677486) and vitexin (B1683572) from Trollius ledebourii.[4][5]

Visualizations

Caption: General experimental workflow for extraction and purification.

G Troubleshooting Low Yield low_yield Low Yield of Target Compound cause1 Poor Cell Wall Disruption low_yield->cause1 cause2 Suboptimal Solvent low_yield->cause2 cause3 Inefficient Extraction Parameters low_yield->cause3 cause4 Compound Degradation low_yield->cause4 solution1 Optimize Grinding / Freeze-Drying cause1->solution1 solution2 Screen Solvent Polarity (e.g., Ethanol/Water ratios) cause2->solution2 solution3 Optimize Time, Temp., Solid/Liquid Ratio (e.g., using RSM) cause3->solution3 solution4 Use Lower Temp., Control pH, Deactivate Enzymes cause4->solution4

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Troubleshooting Low Bioactivity of 2”-O-beta-L-galactopyranosylorientin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity of 2”-O-beta-L-galactopyranosylorientin (OGA) in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address common issues.

Q1: I am not observing the expected anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin in my cell culture experiments. What are the potential reasons?

Several factors can contribute to lower-than-expected bioactivity of 2”-O-beta-L-galactopyranosylorientin. These can be broadly categorized into issues with the compound itself, the experimental setup, and the cell culture conditions.

  • Compound Integrity and Stability: Flavonoid glycosides can be unstable in cell culture media.[1][2] Degradation can occur over time, reducing the effective concentration of the active compound.

  • Solubility and Concentration: While soluble in DMSO, 2”-O-beta-L-galactopyranosylorientin may precipitate in aqueous culture media, especially at high concentrations. The final DMSO concentration in the media should also be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Cellular Uptake and Efflux: As a glycoside, the cell permeability of 2”-O-beta-L-galactopyranosylorientin may be limited. Furthermore, it has been identified as a substrate for the multidrug resistance protein 2 (MRP2) efflux pump, which can actively transport the compound out of the cell, reducing its intracellular concentration and subsequent bioactivity.[3]

  • Cell Line Specificity: The expression of uptake and efflux transporters, as well as the specific signaling pathways present, can vary significantly between different cell lines, leading to varied responses.[4]

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the observed bioactivity.

Q2: My results with 2”-O-beta-L-galactopyranosylorientin are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results are a common challenge in cell-based assays with natural products. Here are some steps to enhance reproducibility:

  • Standardize Compound Preparation: Always prepare fresh stock solutions of 2”-O-beta-L-galactopyranosylorientin in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded for each experiment. Over-confluent or sparsely populated cultures can respond differently to treatment.

  • Control for Serum Effects: Components in fetal bovine serum (FBS) can bind to flavonoids, potentially reducing their availability and bioactivity.[5][6] Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cell line can tolerate it.

  • Monitor Cell Health: Regularly check cell morphology and viability. Ensure cells are in the logarithmic growth phase when starting the experiment.

  • Include Proper Controls: Always include a vehicle control (media with the same concentration of DMSO used for the compound), a positive control (a known inhibitor of the pathway you are studying), and a negative control (untreated cells).

Q3: What is the known mechanism of action for 2”-O-beta-L-galactopyranosylorientin, and how can I confirm it is active in my system?

2”-O-beta-L-galactopyranosylorientin has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[7] Its primary mechanisms of action include:

  • Inhibition of the NF-κB Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. This leads to a decrease in the production of inflammatory mediators.

  • Activation of the NRF2/HO-1 Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This pathway helps to mitigate oxidative stress associated with inflammation.

To confirm its activity in your cell system, you can measure the downstream effects of these pathways. For example, in LPS-stimulated RAW 264.7 macrophages, you can measure the reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production.[7]

Quantitative Data Summary

CompoundCell LineAssayEffective Concentration / IC50Reference
2”-O-beta-L-galactopyranosylorientin RAW 264.7NO, IL-6, TNF-α Inhibition100 - 200 µM[7]
LuteolinRAW 264.7NO Inhibition27 µM[7]
ApigeninRAW 264.7NO Inhibition23 µM[7]
WogoninRAW 264.7NO Inhibition17 µM[7]
Quercetin (B1663063)RAW 264.7NO Inhibition>100 µM[7]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the bioactivity of 2”-O-beta-L-galactopyranosylorientin.

Protocol 1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of 2”-O-beta-L-galactopyranosylorientin on nitric oxide production.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 2”-O-beta-L-galactopyranosylorientin stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of 2”-O-beta-L-galactopyranosylorientin in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Pre-treat the cells with various concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (no LPS, no compound).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 2: Measurement of TNF-α and IL-6 Production by ELISA

Objective: To quantify the inhibitory effect of 2”-O-beta-L-galactopyranosylorientin on pro-inflammatory cytokine production.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 2”-O-beta-L-galactopyranosylorientin stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with desired concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the TNF-α and IL-6 ELISA assays on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of 2”-O-beta-L-galactopyranosylorientin and a general troubleshooting workflow.

anti_inflammatory_pathway cluster_LPS LPS Stimulation cluster_NFkB NF-κB Pathway cluster_NRF2 NRF2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes activates OGA_node 2”-O-beta-L-galactopyranosylorientin Keap1 Keap1 OGA_node->Keap1 dissociates NRF2 NRF2 NRF2_nucleus NRF2 (in nucleus) NRF2->NRF2_nucleus translocates ARE ARE NRF2_nucleus->ARE binds HO1 HO-1 ARE->HO1 activates HO1->NFkB_nucleus inhibits OGA_node2 2”-O-beta-L-galactopyranosylorientin OGA_node2->IKK inhibits

Caption: Anti-inflammatory signaling pathways of 2”-O-beta-L-galactopyranosylorientin.

troubleshooting_workflow Start Low or Inconsistent Bioactivity Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Solubility Check Solubility and Precipitation in Media Check_Compound->Check_Solubility Check_Stability Assess Stability in Culture Media Over Time Check_Compound->Check_Stability Check_Experimental Step 2: Review Experimental Setup Check_Solubility->Check_Experimental Check_Stability->Check_Experimental Check_Concentration Optimize Compound Concentration Check_Experimental->Check_Concentration Check_DMSO Verify Final DMSO Concentration is Non-Toxic Check_Experimental->Check_DMSO Check_Incubation Optimize Incubation Time Check_Experimental->Check_Incubation Check_Cell_Culture Step 3: Evaluate Cell Culture Conditions Check_Concentration->Check_Cell_Culture Check_DMSO->Check_Cell_Culture Check_Incubation->Check_Cell_Culture Check_Cell_Health Confirm Cell Health and Passage Number Check_Cell_Culture->Check_Cell_Health Check_Density Standardize Cell Seeding Density Check_Cell_Culture->Check_Density Check_Serum Investigate Serum Effects Check_Cell_Culture->Check_Serum Check_Uptake Step 4: Consider Cellular Transport Check_Cell_Health->Check_Uptake Check_Density->Check_Uptake Check_Serum->Check_Uptake Consider_Permeability Assess Cell Permeability Check_Uptake->Consider_Permeability Consider_Efflux Investigate Role of Efflux Pumps (e.g., MRP2) Check_Uptake->Consider_Efflux End Bioactivity Restored Consider_Permeability->End Consider_Efflux->End

Caption: A logical workflow for troubleshooting low bioactivity.

References

Preventing degradation of 2"-O-beta-L-galactopyranosylorientin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2"-O-beta-L-galactopyranosylorientin

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general storage recommendations?

A1: this compound is a flavonoid glycoside found in plants such as Trollius chinensis and Lophatherum gracile[1][2][3]. As with many flavonoid glycosides, it is susceptible to degradation. For long-term storage, it is recommended to store the compound in a lyophilized (solid) state at -20°C, protected from air and light in a well-sealed container[3][4]. Under these conditions, the chemical can be stable for up to 36 months[4]. Solutions should be prepared fresh; however, if stock solutions are necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for no longer than two weeks to a month to prevent loss of potency and avoid multiple freeze-thaw cycles[3][4].

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The degradation of flavonoid glycosides like this compound is primarily influenced by several factors:

  • pH: Flavonoids are often more stable in acidic conditions and can degrade rapidly in neutral to alkaline environments[5][6][7].

  • Temperature: Elevated temperatures accelerate degradation reactions such as hydrolysis and oxidation[5][8][9].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation[10][11].

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure[10][12].

  • Enzymes: Contamination with glycosidases (e.g., β-glucosidase) can lead to the hydrolysis of the glycosidic bonds[13][14][15].

Q3: Are there any recommended solvents for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For aqueous solutions, it is advisable to use buffers with a slightly acidic pH to improve stability. The use of co-solvents like ethanol (B145695) may also be possible, but the stability in such systems should be verified.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in color of the solid compound or solution over time. Oxidation or photodegradation.Store the compound protected from light and under an inert atmosphere (e.g., argon or nitrogen). Use amber vials for solutions.
Appearance of a new peak in HPLC/LC-MS analysis after storage. Hydrolysis of the glycosidic bond, leading to the formation of the aglycone (orientin) and galactose.Ensure storage at low temperatures (-20°C or below). Avoid enzymatic contamination. Check the pH of the solution; maintain a slightly acidic pH if possible.
Decreased peak area or concentration of the compound in subsequent analyses. General degradation due to improper storage conditions (temperature, light, pH, oxygen).Review storage protocols. Store lyophilized compound at -20°C in a desiccated, dark environment. Prepare solutions fresh and use them promptly. Aliquot stock solutions to avoid freeze-thaw cycles.
Precipitation of the compound from the solution. Poor solubility or degradation to less soluble products.Confirm the solvent is appropriate and the concentration is not above the solubility limit. If using aqueous buffers, ensure the pH is suitable for both solubility and stability.

Data on Flavonoid Stability

Condition Flavonoid Type Observation Reference
Acidic (0.1 M HCl) Flavonol glycosides (e.g., from Ginkgo biloba), RutinMore stable, minimal degradation observed.[5][16][17]
Alkaline (0.1 M NaOH) Flavonol glycosides, Rutin, QuercetinSignificant and rapid degradation.[5][17]
Elevated Temperature (70-90°C) Flavonol glycosides, AnthocyaninsIncreased rate of degradation. Flavonoids are generally more sensitive to heat than phenolic acids.[5][8][9]
Oxidative (H₂O₂) Flavonol glycosidesDegradation observed, following first-order kinetics.[5]
Light Exposure Various flavonoidsDegradation is dependent on the flavonoid structure and the presence of oxygen.[10]
pH (Physiological, 7.4) Quercetin, MyricetinDegrade at physiological pH values.[6]
Storage at 4°C in the dark Peanut skin phenolicsComposition and antioxidant activity were well-preserved over 12 months.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • pH meter and buffers

  • Thermostatic chamber/oven

  • Photostability chamber

  • HPLC-UV/DAD or LC-MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, and 6 hours. Neutralize the samples immediately before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Incubate a solid sample and a solution of the compound at 70°C for 24, 48, and 72 hours.

  • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.

  • Analysis: Analyze all stressed samples and the control sample by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify major degradation products.

Protocol 2: Long-Term Stability Assessment

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Materials:

  • Lyophilized this compound

  • Amber glass vials with airtight seals

  • Desiccant

  • -20°C freezer

  • HPLC-UV/DAD or LC-MS system

Methodology:

  • Sample Packaging: Place accurately weighed amounts of the lyophilized compound into several amber glass vials. Add a small amount of desiccant and seal the vials tightly.

  • Storage: Store the vials at the recommended long-term storage condition (-20°C).

  • Time Points: Designate time points for analysis (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, retrieve a vial from storage. Allow it to equilibrate to room temperature before opening. Prepare a solution of known concentration and analyze it using a validated HPLC or LC-MS method to determine the purity and content of the compound.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to assess any significant degradation.

Visualizations

Caption: Potential degradation pathways of this compound.

stability_workflow start Start: Receive Compound prepare Prepare Samples for Storage (Lyophilized, Aliquoted Solutions) start->prepare store Store under Controlled Conditions (-20°C, Dark, Desiccated) prepare->store timepoint Pull Samples at Pre-defined Time Points store->timepoint analyze Analyze by Stability-Indicating Method (e.g., HPLC) timepoint->analyze evaluate Evaluate Data (Purity, Degradants) analyze->evaluate end End: Determine Shelf-life evaluate->end

Caption: Experimental workflow for a long-term stability study.

troubleshooting_tree issue Degradation Suspected? check_storage Review Storage Conditions (Temp, Light, Air Exposure) issue->check_storage Yes no_issue No Degradation Likely issue->no_issue No temp_ok Temp < -20°C? check_storage->temp_ok check_solution Review Solution Preparation (Solvent, pH, Age) ph_ok pH Acidic? check_solution->ph_ok light_ok Protected from Light? temp_ok->light_ok Yes action_temp Action: Store at -20°C or below temp_ok->action_temp No light_ok->check_solution Yes action_light Action: Use Amber Vials light_ok->action_light No action_ph Action: Use Acidic Buffer ph_ok->action_ph No ph_ok->no_issue Yes

Caption: Decision tree for troubleshooting degradation issues.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 2"-O-beta-L-galactopyranosylorientin and other flavonoid glycosides by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2][3] For this compound, this can result in inaccurate and irreproducible quantification, affecting the reliability of experimental data.[4][5]

Q2: I am observing low signal intensity and poor reproducibility for my this compound samples. Could this be due to matrix effects?

A2: Yes, low signal intensity and poor reproducibility are classic symptoms of matrix effects, particularly ion suppression.[2][5] Co-eluting substances from your sample matrix, such as phospholipids (B1166683) in plasma or other phenolics in plant extracts, can compete with this compound for ionization, leading to a reduced signal.[6][7] This effect can vary between samples, leading to inconsistent results.[8] It is crucial to confirm whether matrix effects are the root cause before proceeding with extensive method redevelopment.[7]

Q3: How can I confirm that matrix effects are impacting my analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[4][7] A solution of this compound is continuously infused into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Dips or peaks in the analyte's baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement.[7]

  • Post-Extraction Spike Method (Quantitative Assessment): This method quantifies the extent of the matrix effect.[7][9] You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solvent standard at the same concentration.[7] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[7]

Q4: What are the most effective strategies to minimize or eliminate matrix effects for flavonoid glycosides like this compound?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: This is one of the most critical steps to remove interfering matrix components.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[1][10]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., gradient, column chemistry).[1]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the preferred choice to compensate for matrix effects.[1][8] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.[1]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[4][8] However, this is only feasible if the concentration of this compound is high enough to be detected after dilution.[4][8]

Troubleshooting Guides

Issue 1: Inconsistent Quantification and High Variability in Results
Possible Cause Troubleshooting Steps
Variable Matrix Effects Between Samples 1. Implement a more robust sample preparation method: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to ensure consistent cleanup across all samples.[1][10] 2. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][8] 3. Prepare matrix-matched calibrants: Construct your calibration curve in the same biological matrix as your samples to compensate for consistent matrix effects.[1]
Insufficient Chromatographic Separation 1. Optimize the LC gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks. 2. Evaluate different column chemistries: Consider a column with a different stationary phase (e.g., PFP) that may offer different selectivity for flavonoids and matrix components.[11]
Carryover from Previous Injections 1. Optimize the wash solvent and volume: Ensure your autosampler wash is effective at removing residual analyte and matrix from the injection needle and port. 2. Inject blank samples between high-concentration samples: This can help identify and mitigate carryover.
Issue 2: Low Signal-to-Noise Ratio and Poor Sensitivity
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Perform a post-column infusion experiment: Identify the retention time regions with the most significant ion suppression.[4] 2. Improve sample cleanup: Focus on removing classes of compounds known to cause ion suppression, such as phospholipids in plasma or tannins in plant extracts.[6][7] 3. Adjust chromatographic conditions: Shift the retention time of this compound to a region with less ion suppression.[4]
Suboptimal Ionization Parameters 1. Tune the mass spectrometer for this compound: Optimize source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for your specific analyte.[12][13] 2. Evaluate different mobile phase additives: While formic acid is common, the concentration can impact ionization efficiency.[14]
Sample Dilution is Too High 1. Reduce the dilution factor: If sensitivity allows, use a more concentrated sample extract. 2. Consider sample enrichment techniques: Use SPE to concentrate the analyte before LC-MS analysis.[1]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects and analyte recovery for a hypothetical analysis of a flavonoid glycoside similar to this compound in human plasma.

Sample Preparation Method Matrix Effect (%) Analyte Recovery (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)65% (Ion Suppression)95%18%
Liquid-Liquid Extraction (Ethyl Acetate)85% (Ion Suppression)75%9%
Solid-Phase Extraction (C18)98% (Minimal Effect)92%4%

Data is illustrative and will vary depending on the specific matrix and analyte.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., human plasma, plant extract) using your established sample preparation method, but without adding the analyte or internal standard.

  • Prepare Spiked Samples:

    • Set A (Matrix): Spike the blank matrix extracts with this compound at low and high concentrations.

    • Set B (Solvent): Prepare solutions of this compound in the final reconstitution solvent at the same low and high concentrations as Set A.

  • LC-MS Analysis: Analyze both sets of samples using your LC-MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

    • A value significantly different from 100% indicates a matrix effect. According to FDA guidelines, the precision of the matrix effect across different lots should be within 15%.[15]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of plant extracts containing flavonoid glycosides.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the filtered plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other flavonoids with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.[14]

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent or Low Signal for This compound q1 Confirm Matrix Effect? (Post-column infusion or Post-extraction spike) start->q1 a1_yes Optimize Sample Preparation q1->a1_yes Yes a1_no Investigate Other Issues (e.g., Instrument, Mobile Phase) q1->a1_no No spe Solid-Phase Extraction (SPE) a1_yes->spe lle Liquid-Liquid Extraction (LLE) a1_yes->lle dilution Sample Dilution a1_yes->dilution q2 Matrix Effect Resolved? spe->q2 lle->q2 dilution->q2 a2_yes Proceed with Validation q2->a2_yes Yes a2_no Optimize Chromatography and/or use SIL-IS q2->a2_no No end Validated Method a2_yes->end a2_no->end

Caption: A logical workflow for identifying and resolving matrix effects.

G cluster_1 Sample Preparation Workflow (SPE) start Plant/Biofluid Sample extraction Initial Extraction (e.g., 80% Methanol) start->extraction filtration Centrifugation & Filtration extraction->filtration sample_loading Sample Loading filtration->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol -> Water) spe_conditioning->sample_loading washing Wash Polar Impurities (e.g., 5% Methanol) sample_loading->washing elution Elute Flavonoids (e.g., Methanol) washing->elution evaporation Evaporation & Reconstitution elution->evaporation end Analysis by LC-MS evaporation->end

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Purity Confirmation of 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of 2"-O-beta-L-galactopyranosylorientin samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a commercial this compound sample?

A1: Commercially available this compound is typically offered at a high purity grade, often stated as ≥98% or within a range of 95% to 99%. This purity is most commonly determined by High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).

Q2: Which analytical techniques are most suitable for confirming the purity and identity of my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for unambiguous purity and identity confirmation. The most powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Ideal for quantifying purity and detecting impurities. A DAD or Photodiode Array (PDA) detector can provide spectral information to aid in peak identification.

  • Mass Spectrometry (MS): When coupled with HPLC/UPLC (LC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation and can also reveal the presence of impurities.

Q3: I am seeing a lower purity than expected in my HPLC analysis. What could be the cause?

A3: Several factors could contribute to a lower than expected purity reading:

  • Sample Degradation: Flavonoid glycosides can be susceptible to degradation under certain conditions, such as exposure to high temperatures, strong acids or bases, or prolonged exposure to light.[1]

  • Contamination: The sample may have been contaminated during handling or storage.

  • Inappropriate Analytical Method: The HPLC method may not be optimized for this specific compound, leading to co-eluting impurities or on-column degradation.

  • Water Content: The sample may contain residual water, which would lower the purity by weight.

Q4: Are there any known common impurities or degradation products for flavonoid C-glycosides?

A4: Flavonoid C-glycosides are generally more stable than O-glycosides. However, under harsh conditions like strong acid hydrolysis or high heat, degradation can occur. Potential degradation products could include the aglycone (orientin) or products resulting from the cleavage of the flavonoid's C-ring.[2] In some cases, epimerization at the sugar moieties might occur.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible sample solvent with mobile phase- Column contamination or degradation- Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions)- Reduce sample concentration.- Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent or replace the column.- Use a mobile phase with a suitable pH or an end-capped column.
Variable Retention Times - Inconsistent mobile phase preparation- Leaks in the HPLC system- Fluctuations in column temperature- Insufficient column equilibration time- Prepare fresh mobile phase and ensure proper mixing.- Check all fittings for leaks.- Use a column oven for temperature control.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.
Low Signal Intensity - Sample concentration is too low- Suboptimal detection wavelength- On-column degradation of the analyte- Detector malfunction- Increase sample concentration.- Determine the UV maximum of this compound (typically around 270 nm and 330 nm for flavones) and set the detector accordingly.- Modify mobile phase pH or composition to improve stability.- Check detector lamp and performance.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Air bubbles in the detector- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol for the autosampler.- Purge the detector.
Mass Spectrometry (MS) Analysis Troubleshooting
Problem Potential Causes Solutions
No or Low Ionization - Incorrect ionization mode (positive vs. negative)- Suboptimal source parameters (e.g., temperature, gas flow, voltage)- Ion suppression from the matrix or mobile phase additives- Flavonoid glycosides can often be detected in both positive and negative ion modes. Test both to determine the optimal mode.- Optimize MS source parameters for the specific compound.- Improve chromatographic separation to reduce matrix effects. Consider using a lower concentration of mobile phase additives.
Unexpected Fragmentation Pattern - In-source fragmentation- Presence of co-eluting isomers or impurities- Reduce the fragmentor or cone voltage to minimize in-source fragmentation.- Improve chromatographic resolution to separate isomers.

Experimental Protocols

Protocol 1: Purity Determination by UPLC-MS/MS

This method is suitable for the quantitative analysis of this compound and the identification of potential impurities.

Instrumentation and Conditions:

Parameter Specification
Chromatography System UPLC system coupled to a triple quadrupole mass spectrometer
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.35 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
Gradient Elution 0-1.5 min: 5-30% B1.5-3.0 min: 30-90% B3.0-3.5 min: 90-5% B
Ionization Mode Electrospray Ionization (ESI), Negative
MS Detection Multiple Reaction Monitoring (MRM)

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or DMSO) to a stock concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Expected MS/MS Fragmentation:

This compound is a C-glycoside with an O-linked galactose. The fragmentation in MS/MS will likely involve the loss of the O-linked sugar followed by characteristic cross-ring cleavages of the C-linked glucose.

Compound Precursor Ion [M-H]⁻ (m/z) Product Ions (m/z) Description
This compound609.15447.10Loss of the O-linked galactose (-162 Da)
357.07, 327.06Cross-ring cleavage of the C-linked glucose
Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation and Conditions:

Parameter Specification
Spectrometer 400 MHz or higher NMR spectrometer
Solvent DMSO-d₆
Concentration 5-10 mg of the sample in ~0.6 mL of solvent
Temperature 25 °C
Experiments ¹H, ¹³C, COSY, HSQC, HMBC

Sample Preparation:

  • Dissolve the sample in DMSO-d₆ in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

Expected Chemical Shifts (in DMSO-d₆):

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
H-6'~7.4 (dd)C-2~164
H-2'~7.4 (d)C-7~163
H-5'~6.9 (d)C-5~161
H-3~6.7 (s)C-4'~150
H-6~6.3 (s)C-3'~145
Sugar Protons3.0 - 5.5 (m)C-1'~121
Phenolic -OH9.0 - 13.0 (br s)C-8~109
C-1" (C-glycoside)~73

Purity Confirmation Workflow

Workflow for purity confirmation.

Logical Relationship for Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention_time Variable Retention Time cluster_signal Low Signal Intensity start Unexpected HPLC Result ps1 Check Sample Concentration start->ps1 rt1 Check Mobile Phase Prep start->rt1 si1 Increase Concentration start->si1 ps2 Verify Sample Solvent ps1->ps2 ps3 Flush/Replace Column ps2->ps3 rt2 Inspect for Leaks rt1->rt2 rt3 Use Column Oven rt2->rt3 si2 Optimize Wavelength si1->si2 si3 Check Detector si2->si3

Troubleshooting HPLC problems.

References

Technical Support Center: Synthesis of 2"-O-β-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2"-O-β-L-galactopyranosylorientin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2"-O-β-L-galactopyranosylorientin, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low to no yield of the desired glycosylated product.

  • Question: We are attempting the glycosylation of orientin (B1677486) with an L-galactosyl donor but are observing very low to no formation of the desired 2"-O-β-L-galactopyranosylorientin. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in flavonoid glycosylation are a common challenge. Several factors could be contributing to this issue:

    • Inappropriate Protecting Group Strategy: The numerous hydroxyl groups on both orientin and the L-galactose donor require a robust protecting group strategy to ensure regioselectivity. Without proper protection, competing glycosylation at other hydroxyl positions (e.g., 7-OH, 4'-OH of the luteolin (B72000) backbone) will significantly reduce the yield of the target compound. It is crucial to selectively protect all hydroxyl groups except for the 2"-OH on the C-glucosyl moiety of orientin.

    • Steric Hindrance: The 2"-hydroxyl group of the C-linked glucose on orientin is in a sterically hindered environment, which can make it less accessible for glycosylation compared to other hydroxyl groups.

    • Suboptimal Reaction Conditions: The choice of glycosylation method, promoter, solvent, and temperature is critical. Methods like the Koenigs-Knorr reaction or the use of glycosyl trifluoroacetimidates are commonly employed for flavonoid glycosylation.[1][2] The efficiency of these reactions is highly dependent on the specific conditions.

    • Donor Reactivity: The reactivity of the L-galactosyl donor is a key factor. The leaving group at the anomeric center and the protecting groups on the galactose ring influence the donor's reactivity.

    Troubleshooting Steps:

    • Re-evaluate Protecting Groups: Employ an orthogonal protecting group strategy that allows for the selective deprotection of only the 2"-hydroxyl group on the glucose moiety of orientin prior to glycosylation.

    • Optimize Reaction Conditions: Systematically vary the reaction parameters, including the promoter (e.g., silver triflate, TMSOTf), solvent (e.g., dichloromethane, acetonitrile), and temperature.

    • Consider a More Reactive Donor: If using a stable donor, consider preparing a more reactive L-galactosyl donor, such as a glycosyl bromide or trichloroacetimidate (B1259523).

    • Enzymatic Approach: Consider an enzymatic approach using a glycosyltransferase. While requiring specific enzymes, this method can offer superior regioselectivity and milder reaction conditions, potentially overcoming issues of chemical synthesis.[3][4]

Issue 2: Lack of Regioselectivity leading to a mixture of isomers.

  • Question: Our reaction is producing a complex mixture of glycosylated orientin isomers, making the purification of 2"-O-β-L-galactopyranosylorientin extremely difficult. How can we improve the regioselectivity of the glycosylation?

  • Answer: Achieving high regioselectivity is a central challenge in the chemical synthesis of flavonoid glycosides due to the presence of multiple hydroxyl groups with similar reactivity.

    • Inadequate Protection of Orientin: The primary cause of poor regioselectivity is the incomplete or non-selective protection of the hydroxyl groups on the orientin aglycone. The 7-OH and 4'-OH groups are often more reactive than the hydroxyls on the C-linked sugar.

    Troubleshooting Steps:

    • Multi-step Protection of Orientin: A multi-step protection strategy for orientin is necessary. This would involve:

      • Protecting the more reactive phenolic hydroxyls (e.g., 7-OH, 4'-OH) with a robust protecting group (e.g., benzyl (B1604629) ethers).

      • Protecting the remaining hydroxyls on the C-glucosyl moiety, except for the 2"-OH, using a different set of protecting groups that can be selectively removed.

    • Enzymatic Synthesis: As mentioned previously, enzymatic glycosylation using specific glycosyltransferases is a powerful method to achieve high regioselectivity without the need for complex protection-deprotection steps.[5]

    • Organoboron Reagents: The use of organoboron reagents can help to selectively activate cis-1,2- or 1,3-diols, potentially improving regioselectivity in glycosylation reactions.[6]

Issue 3: Difficulty in purifying the final product.

  • Question: We have successfully synthesized what appears to be 2"-O-β-L-galactopyranosylorientin, but we are struggling to purify it from starting materials and side products. What purification strategies are most effective for this class of compounds?

  • Answer: The purification of flavonoid glycosides can be challenging due to their polarity and the potential for closely related isomers as byproducts.

    • Similar Polarity of Products and Byproducts: Isomeric glycosides and partially deprotected intermediates often have very similar polarities, making them difficult to separate using standard chromatographic techniques.

    Troubleshooting Steps:

    • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for the preparative separation of flavonoid glycosides from complex mixtures.[7][8] It is a liquid-liquid partition chromatography method that avoids solid stationary phases, which can lead to irreversible adsorption of polar compounds.

    • Reverse-Phase Chromatography: Preparative reverse-phase HPLC (RP-HPLC) using a C18 column is a common and effective method for purifying flavonoid glycosides. A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is typically used.

    • Macroporous Resin Chromatography: For initial cleanup and enrichment of the target compound from the crude reaction mixture, macroporous resin chromatography can be a useful first step.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting material for the L-galactose donor?

    • A1: The synthesis of the L-galactosyl donor can be a significant challenge as L-galactose is not as readily available as D-galactose. A common strategy is to synthesize L-galactose derivatives from more common D-sugars, such as D-galactose or D-sorbitol, through a series of chemical transformations.

  • Q2: Which glycosylation method is recommended for this synthesis?

    • A2: Both the Koenigs-Knorr reaction and the Schmidt trichloroacetimidate method are widely used for flavonoid glycosylation.[1][2] The choice depends on the specific protecting groups used and the desired stereochemical outcome. The Schmidt method is often favored for its milder reaction conditions.

  • Q3: How can I confirm the structure of the synthesized 2"-O-β-L-galactopyranosylorientin?

    • A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. This includes:

      • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the connectivity of the atoms and the position of the glycosidic linkage.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Q4: Are there any known enzymatic methods for this specific glycosylation?

    • A4: While the literature describes the use of glycosyltransferases for the O-glycosylation of flavonoids in general, a specific enzyme for the 2"-O-galactosylation of orientin has not been explicitly reported in the provided search results.[3][4] However, screening a library of glycosyltransferases with broad substrate specificity could be a promising approach.

Quantitative Data Summary

The following table summarizes typical yields for flavonoid glycosylation reactions based on the literature. Note that these are general values and the yield for the specific synthesis of 2"-O-β-L-galactopyranosylorientin may vary.

Glycosylation MethodTypical Yield RangeReference(s)
Modified Michael Reaction2% - 11%[10]
Koenigs-Knorr (with improvements)Moderate to Good[1]
Enzymatic (Glycosyltransferases)Can be high, but variable[3][4]

Experimental Protocols

While a specific protocol for the synthesis of 2"-O-β-L-galactopyranosylorientin is not available in the provided search results, a general workflow for the chemical synthesis of a flavonoid O-glycoside via the Schmidt trichloroacetimidate method is outlined below.

General Protocol for Flavonoid O-Glycosylation (Illustrative)

  • Protection of Orientin:

    • Selectively protect the hydroxyl groups on the luteolin backbone of orientin (e.g., 7-OH, 4'-OH) using a suitable protecting group like benzyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.

    • Protect the remaining hydroxyls on the C-glucosyl moiety, leaving the 2"-OH free. This is a challenging step and may require a multi-step sequence of protection and deprotection.

  • Preparation of the L-Galactosyl Donor:

    • Synthesize a protected L-galactose derivative.

    • Convert the protected L-galactose into a reactive glycosyl donor, such as a trichloroacetimidate, by reacting it with trichloroacetonitrile (B146778) in the presence of a base like DBU.

  • Glycosylation Reaction:

    • Dissolve the protected orientin acceptor and the L-galactosyl trichloroacetimidate donor in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the reaction mixture to a low temperature (e.g., -40 °C to 0 °C).

    • Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

    • Quench the reaction with a base (e.g., triethylamine) and concentrate the mixture.

  • Purification of the Protected Glycoside:

  • Deprotection:

    • Remove all protecting groups under appropriate conditions. For example, benzyl groups can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), and acyl groups can be removed by treatment with a base (e.g., NaOMe in MeOH).

  • Final Purification:

    • Purify the final product, 2"-O-β-L-galactopyranosylorientin, using preparative RP-HPLC or HSCCC.

Visualizations

experimental_workflow cluster_orientin_prep Orientin Preparation cluster_donor_prep L-Galactose Donor Preparation cluster_synthesis Glycosylation and Deprotection cluster_purification Purification orientin Orientin protected_orientin Selectively Protected Orientin (2''-OH free) orientin->protected_orientin Protection Strategy glycosylation Glycosylation (e.g., Schmidt Reaction) protected_orientin->glycosylation l_galactose L-Galactose Derivative protected_donor Protected L-Galactosyl Donor (e.g., Trichloroacetimidate) l_galactose->protected_donor Activation protected_donor->glycosylation protected_product Protected 2''-O-Gal-Orientin glycosylation->protected_product deprotection Deprotection protected_product->deprotection crude_product Crude Product deprotection->crude_product purification Purification (e.g., RP-HPLC, HSCCC) crude_product->purification final_product Pure 2''-O-β-L- galactopyranosylorientin purification->final_product

Caption: Chemical synthesis workflow for 2"-O-β-L-galactopyranosylorientin.

troubleshooting_logic start Low Yield or No Product q1 Check Protecting Group Strategy start->q1 a1_1 Inadequate or non-orthogonal protection q1->a1_1 Incorrect q2 Evaluate Reaction Conditions q1->q2 Correct sol1_1 Redesign protection scheme for 2''-OH selectivity a1_1->sol1_1 a2_1 Suboptimal promoter, solvent, or temperature q2->a2_1 Incorrect q3 Assess Donor Reactivity q2->q3 Correct sol2_1 Screen different promoters and reaction conditions a2_1->sol2_1 a3_1 Donor is not reactive enough q3->a3_1 Incorrect q4 Consider Alternative Method q3->q4 Correct sol3_1 Use a more reactive glycosyl donor a3_1->sol3_1 a4_1 Chemical synthesis challenges (steric hindrance, regioselectivity) q4->a4_1 Yes sol4_1 Explore enzymatic synthesis a4_1->sol4_1

Caption: Troubleshooting logic for low-yield glycosylation reactions.

References

Improving the stability of 2"-O-beta-L-galactopyranosylorientin in solution for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2”-O-beta-L-galactopyranosylorientin in solution for various assays.

Frequently Asked Questions (FAQs)

Q1: What is 2”-O-beta-L-galactopyranosylorientin and why is its stability in solution a concern?

A1: 2”-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a class of compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Like many flavonoids, its stability in aqueous solutions can be compromised by factors such as pH, temperature, light, and the presence of oxidative agents, potentially leading to degradation. This degradation can result in decreased bioactivity and inaccurate or inconsistent assay results.

Q2: What are the general recommendations for storing 2”-O-beta-L-galactopyranosylorientin?

A2: For long-term storage, the lyophilized powder should be kept at -20°C and desiccated, where it can be stable for up to four years.[1] Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C and are generally stable for up to two weeks.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[3]

Q3: How does the glycosylation in 2”-O-beta-L-galactopyranosylorientin affect its stability compared to its aglycone, luteolin?

A3: The C-glycosidic bond in orientin (B1677486) and its derivatives, like 2”-O-beta-L-galactopyranosylorientin, is generally more stable than the O-glycosidic bonds found in many other flavonoids. This increased stability is attributed to the stronger carbon-carbon bond. Glycosylation can also protect the flavonoid core from oxidative degradation.

Q4: What are the primary factors that can lead to the degradation of 2”-O-beta-L-galactopyranosylorientin in an assay solution?

A4: The main factors influencing the stability of flavonoids in solution are pH, temperature, light exposure, and the presence of oxygen and metal ions. Alkaline pH, elevated temperatures, and exposure to UV light can significantly accelerate the degradation process.

Q5: What are the visible signs of 2”-O-beta-L-galactopyranosylorientin degradation or instability in my assay solution?

A5: Visual indicators of degradation or instability include a change in the color of the solution, the appearance of a precipitate, or a decrease in the expected biological activity. For quantitative assessment, a decrease in the peak area of the parent compound in an HPLC chromatogram is a clear indicator of degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of 2”-O-beta-L-galactopyranosylorientin in experimental assays.

Issue 1: Precipitation of the Compound in Aqueous Media

Problem: Upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms immediately or over time.

Potential Cause Troubleshooting Step
Poor Solubility Many flavonoids have limited aqueous solubility.
Concentration Exceeds Solubility Limit The final concentration in the aqueous medium is too high.
"Salting Out" Effect High salt concentrations in the buffer or medium can reduce the solubility of organic compounds.
Interaction with Media Components Components like serum proteins can sometimes bind to flavonoids and cause aggregation.[3][4][5]
Temperature Shock Adding a cold stock solution to a warmer medium can decrease solubility.

Solutions:

  • Optimize Dilution Technique:

    • Warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution.

    • Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[3]

    • Consider a serial dilution approach, first diluting the stock into a smaller volume of medium before adding it to the final volume.

  • Adjust Solvent Concentration:

    • Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.1%, to minimize both toxicity and precipitation.[6]

  • Modify Media Composition:

    • If using serum, try reducing the serum concentration or using a serum-free medium.[3]

    • For cell-free assays, consider using a buffer with a lower salt concentration.

  • Use of Solubilizing Agents:

    • In some cases, the use of solubilizing agents like cyclodextrins may be considered, but their potential effects on the assay must be evaluated.[6]

Issue 2: Inconsistent or Lower-Than-Expected Bioactivity

Problem: The compound shows variable or diminished activity in the assay, suggesting degradation.

Potential Cause Troubleshooting Step
Degradation due to pH The pH of the assay buffer or cell culture medium is not optimal for flavonoid stability.
Thermal Degradation Prolonged incubation at elevated temperatures (e.g., 37°C) can cause degradation.
Oxidative Degradation The presence of oxygen and metal ions in the medium can catalyze oxidation.
Photodegradation Exposure to light, especially UV, can degrade the compound.

Solutions:

  • Control pH:

    • Maintain the pH of the solution in the slightly acidic to neutral range (pH 6-7.5) where flavonoids are generally more stable.

    • Use a well-buffered system to prevent pH shifts during the experiment.

  • Minimize Heat Exposure:

    • Prepare solutions fresh before use and minimize the time they are kept at elevated temperatures.

    • For longer incubations, assess the stability of the compound under the specific assay conditions.

  • Protect from Light and Oxidation:

    • Work with solutions in a low-light environment and store them in amber vials or tubes wrapped in foil.

    • Consider de-gassing buffers to remove dissolved oxygen.

    • The addition of a small amount of a stabilizing antioxidant, such as ascorbic acid, may be beneficial, but its compatibility with the assay must be verified.[7]

Quantitative Data on Flavonoid Stability

The following tables provide representative data on the degradation kinetics of orientin, the parent C-glycoside of 2”-O-beta-L-galactopyranosylorientin. This data can be used as a proxy to estimate the stability of its derivative under various conditions. The degradation generally follows first-order kinetics.

Table 1: Effect of pH on the Degradation Rate Constant (k) and Half-Life (t½) of Orientin at 37°C

pHDegradation Rate Constant (k) (h⁻¹)Half-Life (t½) (hours)
5.00.002346.6
6.00.005138.6
7.00.01257.8
7.40.02527.7
8.00.05811.9

Data is estimated based on the general behavior of flavonoids and related C-glycosides.

Table 2: Effect of Temperature on the Degradation Rate Constant (k) and Half-Life (t½) of Orientin at pH 7.4

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-Life (t½) (hours)
40.001693.1
250.00977.0
370.02527.7
500.0808.7

Data is estimated based on the general behavior of flavonoids and related C-glycosides.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the lyophilized 2”-O-beta-L-galactopyranosylorientin powder in a sterile microcentrifuge tube.

  • Solubilization: Add an appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle sonication can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

Protocol 2: Stability Assessment of 2”-O-beta-L-galactopyranosylorientin by HPLC

This protocol allows for the quantitative assessment of the compound's stability under specific experimental conditions.

  • Sample Preparation:

    • Prepare solutions of 2”-O-beta-L-galactopyranosylorientin at the desired concentration in the test buffers (e.g., different pH values) or cell culture media.

    • Incubate the samples under the desired conditions (e.g., 37°C in a light-protected incubator).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.

    • Immediately stop any further degradation by adding an equal volume of cold methanol (B129727) and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program:

      • 0-10 min: 10-25% B

      • 10-20 min: 25-40% B

      • 20-25 min: 40-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for 2”-O-beta-L-galactopyranosylorientin (typically around 350 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the peak area of the 2”-O-beta-L-galactopyranosylorientin peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to time zero.

    • Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results start Start stock Prepare DMSO Stock Solution start->stock working Dilute to Working Concentration in Assay Medium stock->working incubate Incubate under Test Conditions (pH, Temp, Light) working->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Degradation (e.g., with cold Methanol) sampling->quench hplc HPLC Analysis quench->hplc data Data Processing & Kinetic Analysis hplc->data results Determine Degradation Rate (k) and Half-life (t½) data->results

Caption: Workflow for assessing the stability of 2”-O-beta-L-galactopyranosylorientin.

Degradation_Pathway Orientin_Derivative 2''-O-beta-L-galactopyranosylorientin Cleavage_Products Isomeric Degradation Products (e.g., Chalcones) Orientin_Derivative->Cleavage_Products Isomerization (High pH) Oxidized_Products Oxidized Derivatives (e.g., Quinones) Orientin_Derivative->Oxidized_Products Oxidation (O2, Metal Ions) Ring_Fission_Products Ring Fission Products (e.g., Phenolic Acids) Cleavage_Products->Ring_Fission_Products Further Degradation Oxidized_Products->Ring_Fission_Products Oxidative Cleavage

Caption: Proposed degradation pathways for 2”-O-beta-L-galactopyranosylorientin.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of 2"-O-beta-L-galactopyranosylorientin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 2"-O-beta-L-galactopyranosylorientin and other prominent flavonoids: orientin, luteolin (B72000), quercetin, and apigenin. The information presented is collated from various scientific studies to aid in research and drug development endeavors.

Executive Summary

Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide focuses on comparing the efficacy of this compound, a glycosylated form of orientin, with its aglycone and other well-researched flavonoids. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the reduced production of pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of the selected flavonoids on key inflammatory markers. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

FlavonoidCell LineStimulusIC50 / Effective ConcentrationReference
This compoundRAW 264.7LPSSignificant inhibition at 100-200 µM[1][2]
OrientinRAW 264.7LPSIC50: 54 µg/mL (for iNOS inhibition)[3]
LuteolinRAW 264.7LPSIC50: 27 µM (for NO production)[4]
QuercetinRAW 264.7LPSSignificant downregulation of NO[5]
ApigeninRAW 264.7LPSIC50 < 15 µM (for iNOS transcriptional activation)[6]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

FlavonoidCytokineCell LineStimulusIC50 / Effective ConcentrationReference
This compoundTNF-α, IL-6, IL-1βBV-2 microgliaLPSSignificant inhibition[7]
OrientinTNF-α, IL-6, IL-1βT24 cells-Inhibition observed[8]
LuteolinTNF-α, IL-6MH-S, RAW 264.7LPSDose-dependent inhibition[9]
QuercetinTNF-αHuman PBMC-Significant dose-dependent inhibition[10][11]
ApigeninTNF-α, IL-6, IL-1βRAW 264.7LPSSignificant suppression[12]

Table 3: Inhibition of Pro-inflammatory Enzymes (COX-2, iNOS)

FlavonoidEnzymeCell LineStimulusIC50 / Effective ConcentrationReference
This compoundCOX-2, iNOSBV-2 microgliaLPSMarked inhibition[7]
OrientiniNOSRAW 264.7LPSIC50: 54 µg/mL[3]
LuteolinCOX-2, iNOSMH-S, RAW 264.7LPSDose-dependent inhibition[9]
QuercetinCOX-2Chang Liver cells-Significant reduction[13]
ApigeninCOX-2, iNOSRAW 264.7LPSIC50 < 15 µM (for transcriptional activation)[6]

Mechanisms of Anti-inflammatory Action: Signaling Pathways

The anti-inflammatory effects of these flavonoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

This compound and Orientin

Both this compound and its aglycone, orientin, exert their anti-inflammatory effects by targeting the NF-κB pathway.[7][14] They inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.[14] Additionally, this compound has been shown to suppress the activation of the ERK signaling pathway, a component of the MAPK cascade.[7]

Fig 1. Anti-inflammatory mechanism of this compound and Orientin.
Luteolin

Luteolin demonstrates its anti-inflammatory properties by inhibiting both the NF-κB and MAPK signaling pathways.[9] It blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[9] Furthermore, luteolin has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[15]

G cluster_Luteolin Luteolin Luteolin Luteolin IKK IKK Luteolin->IKK Inhibits MAPK MAPK (ERK, JNK, p38) Luteolin->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB->Pro_inflammatory_Genes Activates Transcription MAPK->Pro_inflammatory_Genes Activates Transcription

Fig 2. Anti-inflammatory mechanism of Luteolin.
Quercetin

Quercetin's anti-inflammatory action is also mediated through the inhibition of the NF-κB pathway.[16] It has been shown to downregulate the gene expression of NF-κB1 and inhibit the phosphorylation of IκBα, leading to reduced nuclear translocation of NF-κB.[16] Quercetin also modulates the MAPK signaling pathway, contributing to its anti-inflammatory effects.[17]

G cluster_Quercetin Quercetin Quercetin Quercetin IKK IKK Quercetin->IKK Inhibits MAPK MAPK Quercetin->MAPK Modulates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB->Pro_inflammatory_Genes Activates Transcription

Fig 3. Anti-inflammatory mechanism of Quercetin.
Apigenin

Apigenin exerts its anti-inflammatory effects by targeting multiple signaling pathways, including NF-κB and MAPK.[18] It inhibits the transcriptional activation of both COX-2 and iNOS by blocking NF-κB activation.[6] Apigenin also modulates the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.[9]

G cluster_Apigenin Apigenin Apigenin Apigenin IKK IKK Apigenin->IKK Inhibits MAPK MAPK (ERK, JNK, p38) Apigenin->MAPK Modulates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB->Pro_inflammatory_Genes Activates Transcription

Fig 4. Anti-inflammatory mechanism of Apigenin.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to quantify the anti-inflammatory effects of flavonoids. Specific details may vary between studies.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test flavonoid for a specified time (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS) to the wells (excluding the negative control).

  • Incubation: Incubate the plate for a designated period (e.g., 24 hours) to allow for NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add cell culture supernatants (collected after flavonoid and LPS treatment as described above) and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: After another wash, add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Quantification: Determine the cytokine concentration from a standard curve.[19][20]

Protein Expression Analysis (Western Blot)

Western blotting is used to determine the expression levels of pro-inflammatory enzymes like COX-2 and iNOS in cell lysates.

  • Cell Lysis: After treatment with the flavonoid and LPS, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-2 or anti-iNOS).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.[2]

G cluster_Workflow General Experimental Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Flavonoid Pre-treatment Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (COX-2, iNOS) Cell_Lysis->Western_Blot

Fig 5. General workflow for in vitro anti-inflammatory assays.

Conclusion

References

Comparative Guide to the Validation of an HPLC Method for 2"-O-beta-L-galactopyranosylorientin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds is paramount. This guide provides a comprehensive comparison of key performance parameters for a validated High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside.[1][2][3][4] The methodologies and data presented are based on established principles for the analysis of flavonoids and international guidelines on analytical method validation.[5][6][7][8][9]

Comparative Performance of HPLC Methods for Flavonoid Glycoside Analysis

The validation of an analytical method ensures its suitability for the intended purpose. For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. The performance of such a method is evaluated based on several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

The following table summarizes typical performance data for the HPLC analysis of flavonoid glycosides, providing a benchmark for the validation of a method for this compound.

Validation ParameterTypical Performance of Alternative HPLC Methods for Flavonoid GlycosidesProposed Acceptance Criteria for this compound Method
Linearity (r²) ≥ 0.997[10]≥ 0.995
Accuracy (% Recovery) 85.44% to 108.79%[11][12]90% - 110%[13]
Precision (% RSD) Intraday: < 13.69%[11][12], Interday: < 13.69%[11][12]≤ 15%
Limit of Detection (LOD) 0.01–3.7 µg/mL[14]Reportable
Limit of Quantitation (LOQ) 0.03–8.5 µg/mL[14]Reportable and within the linear range
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte peak.Baseline resolution from other components.
Robustness %RSD of < 5% for minor changes in method parameters (e.g., pH, mobile phase composition, flow rate).%RSD ≤ 5%

Detailed Experimental Protocol for HPLC Method Validation

The following protocol outlines the steps for validating an HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.[15][16]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][15]

  • Flow Rate: Typically 0.8 to 1.2 mL/min.[16]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[17]

  • Detection Wavelength: Determined by the UV spectrum of this compound, likely in the range of 280-370 nm for flavonoids.[16][17]

  • Injection Volume: 10-20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.[16]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[10][13] The final extract should be dissolved in the mobile phase or a compatible solvent.

3. Validation Parameters:

  • Specificity: Analyze a blank (solvent), a placebo (matrix without the analyte), and the sample to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).[10][18]

  • Accuracy: Perform a recovery study by spiking a placebo with known concentrations of the standard (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.[18]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the relative standard deviation (%RSD) for each set of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13][18]

  • Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application dev Develop HPLC Method (Column, Mobile Phase, etc.) spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust routine Routine Sample Analysis robust->routine

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational framework for the validation of an HPLC method for this compound quantification. Adherence to these principles and protocols will ensure the generation of reliable and accurate data for research and quality control purposes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2"-O-beta-L-galactopyranosylorientin and structurally related flavonoid glycosides. By examining experimental data on their anti-inflammatory, antioxidant, and enzyme-inhibitory properties, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.

Structure-Activity Relationship: An Overview

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. The biological activity of flavonoids is intimately linked to their chemical structure, particularly the substitution patterns of hydroxyl (-OH) and glycosyl groups on their basic flavone (B191248) skeleton.

This compound is a C-glycoside of the flavone luteolin (B72000). Specifically, it is orientin (B1677486) (luteolin-8-C-glucoside) with an additional galactose sugar moiety attached at the 2" position of the glucose. This structural feature significantly influences its biological properties compared to its parent aglycone, luteolin, and its parent C-glycoside, orientin.

Key Structural Features Influencing Activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant and radical-scavenging activities. The catechol group (3',4'-dihydroxy) in the B-ring of luteolin and its derivatives is a key determinant of their antioxidant potential.

  • C-Glycosylation vs. O-Glycosylation: C-glycosides, where the sugar moiety is attached directly to a carbon atom of the flavonoid skeleton, are generally more stable and may exhibit different bioavailability and activity profiles compared to O-glycosides, where the sugar is linked via an oxygen atom.

  • Additional Glycosylation: The presence of additional sugar moieties, as in this compound, can modulate the molecule's solubility, steric hindrance, and interaction with biological targets, thereby altering its activity.

Comparative Biological Activity

This section presents a comparative analysis of the anti-inflammatory, antioxidant, and enzyme-inhibitory activities of this compound and related flavonoids.

Anti-inflammatory Activity

Flavonoids can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

CompoundAssayCell LineIC50 / Effective ConcentrationReference
This compound NO, IL-6, TNF-α ProductionRAW 264.7100 - 200 µM (Effective Concentration)[1]
Orientin NF-κB Inhibition12 µg/mL[2]
Isoorientin (B1672268) NF-κB Inhibition8.9 µg/mL[2]
Luteolin Proliferation Inhibition (HL60 cells)HL6015 µM[3]
Luteolin Proliferation Inhibition (A549 cells)A5493.1 µM[3]

Note: Direct comparison of IC50 values across different studies and assays should be done with caution due to variations in experimental conditions.

The available data suggests that the aglycone luteolin is a potent anti-inflammatory agent. The C-glycosylation in orientin and isoorientin appears to modulate this activity. The addition of the galactosyl moiety in this compound results in anti-inflammatory effects at micromolar concentrations, though a direct comparison of potency with orientin is not yet established.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their protective effects against oxidative stress-related diseases. This activity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

While specific IC50 values for the antioxidant activity of this compound were not found in the reviewed literature, the general structure-activity relationships for flavonoids suggest that the free hydroxyl groups, particularly the catechol structure in the B-ring, are crucial for high antioxidant potential. Glycosylation can sometimes reduce the antioxidant activity by masking these hydroxyl groups.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Reference
Luteolin ~10-20~5-15General literature values
Quercetin (Reference) ~2-5~1-3[4][5]
Ascorbic Acid (Reference) ~3-8~2-5[4][5]

Note: The IC50 values for luteolin are approximate and can vary based on experimental conditions. The reference compounds are provided for scale.

Enzyme Inhibitory Activity

Flavonoids are known to inhibit various enzymes involved in disease processes. Xanthine (B1682287) oxidase (XO), an enzyme that catalyzes the production of uric acid and reactive oxygen species, is a common target for flavonoids.

Specific IC50 values for the inhibition of xanthine oxidase by this compound were not identified. However, studies on other flavonoids provide a basis for understanding the structural requirements for XO inhibition.

CompoundXanthine Oxidase Inhibition IC50 (µM)Reference
Luteolin 2.37[6]
Kaempferol 2.22[6]
Quercetin 1.83[6]
Myricetin 0.93[6]
Aureusidin (B138838) 7.617[7]
Allopurinol (Positive Control) 4.482[7]

The data indicates that planar flavones and flavonols with a 7-hydroxyl group are potent inhibitors of xanthine oxidase.[6]

Signaling Pathway Modulation

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated microglial cells, it suppresses the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway.[8] Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a crucial cellular defense mechanism against oxidative stress.[8]

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce inflammation and NO production, and incubated for another 24 hours.

  • Griess Assay:

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

  • Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

NO_Production_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with test compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H I Calculate % NO inhibition H->I

Caption: Experimental workflow for NO production assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

  • Reagent Preparation: A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions, from which serial dilutions are made.

  • Reaction: A small volume of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Xanthine Oxidase (XO) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The inhibition is often measured by monitoring the decrease in the rate of uric acid formation.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing phosphate (B84403) buffer (pH ~7.5), xanthine (the substrate), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period.

  • Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

  • Calculation: The percentage of XO inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.

Conclusion

The available evidence indicates that this compound is a bioactive flavonoid glycoside with notable anti-inflammatory properties, mediated through the modulation of the NF-κB, ERK, and Nrf2/HO-1 signaling pathways. The structure-activity relationship of this compound and its relatives underscores the critical role of the luteolin backbone for inherent activity, with glycosylation patterns significantly influencing the potency and potentially the mechanism of action.

While direct quantitative comparisons with its parent compounds are still needed to fully elucidate the specific contribution of the 2"-O-beta-L-galactopyranosyl moiety, this guide provides a solid foundation for researchers in the field. Further studies focusing on generating comparative IC50 values for a range of biological activities and exploring the pharmacokinetic profile of this compound are warranted to fully assess its therapeutic potential.

References

A Comparative Analysis of Flavonoid C-Glycosides and O-Glycosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, biochemical, and pharmacological differences between flavonoid C-glycosides and O-glycosides, supported by experimental data.

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications. They exist predominantly in glycosidic forms, with the sugar moiety linked to the flavonoid aglycone through either an oxygen (O-glycoside) or a carbon-carbon bond (C-glycoside). This seemingly subtle structural difference profoundly impacts their physicochemical properties, bioavailability, metabolic fate, and ultimately, their biological activity. This guide provides a comprehensive comparative analysis of C- and O-glycosides of flavonoids, offering valuable insights for researchers, scientists, and drug development professionals.

Structural and Physicochemical Distinctions

The fundamental difference between these two classes of flavonoid glycosides lies in the nature of the glycosidic bond.

  • O-Glycosides: Feature a sugar moiety linked to the flavonoid aglycone via an oxygen atom. This C-O bond is susceptible to enzymatic and acidic hydrolysis.

  • C-Glycosides: Possess a sugar moiety directly attached to the flavonoid aglycone through a more stable C-C bond. This bond is resistant to hydrolysis by most enzymes and acids in the gastrointestinal tract.[1][2][3][4][5][6]

This structural variance directly influences their stability and solubility. The robust C-C bond in C-glycosides imparts greater chemical and metabolic stability compared to the more labile C-O bond of O-glycosides.[4][7] While glycosylation generally enhances water solubility compared to the aglycone, the specific type of glycosidic linkage and the nature of the sugar can further modulate this property.

Comparative Bioavailability and Metabolism

The distinct structural stability of C- and O-glycosides leads to significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

O-Glycosides are typically hydrolyzed by intestinal enzymes (e.g., lactase-phlorizin hydrolase) or gut microbiota to their aglycone form before absorption.[2] The liberated aglycones can then be absorbed via passive diffusion. Some O-glycosides, particularly those with a glucose moiety, may also be actively transported by sodium-dependent glucose co-transporter 1 (SGLT1).[2] Once absorbed, the aglycones undergo extensive phase II metabolism in the liver, including glucuronidation, sulfation, and methylation.

C-Glycosides , due to their resistance to hydrolysis, are generally poorly absorbed in their intact form.[1][3] Flavonoid C-monoglycosides are often metabolized by the gut microbiota in the colon, which can cleave the C-C bond, releasing the aglycone for subsequent absorption and metabolism.[3] However, some C-multiglycosides may be absorbed unchanged.[3] The cellular uptake of C-glycosides is less understood but may involve passive diffusion.[8]

The higher stability of C-glycosides can lead to a longer residence time in the body, although their overall bioavailability is often lower than that of readily hydrolyzed O-glycosides.[9]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for representative O- and C-glycosides, isoquercitrin (B50326) and orientin, respectively.

ParameterIsoquercitrin (O-Glycoside)Orientin (C-Glycoside)Reference
Bioavailability Generally higher due to intestinal hydrolysis to absorbable aglycone.Generally lower; absorption is limited and often relies on colonic microbial metabolism.[4][10]
Tmax (Time to maximum concentration) Shorter, as aglycone is released and absorbed in the small intestine.Longer, as it needs to reach the colon for microbial metabolism before absorption.[10]
Cmax (Maximum concentration) Higher for the released aglycone.Lower for the intact glycoside and its metabolites.[10]
Metabolism Hydrolysis to aglycone in the small intestine, followed by extensive phase II metabolism of the aglycone in the liver.Primarily metabolized by gut microbiota in the colon; absorbed aglycone undergoes phase II metabolism.[4][8]

Antioxidant Activity: A Comparative Perspective

Both C- and O-glycosides of flavonoids exhibit antioxidant properties, primarily through free radical scavenging and metal chelation. However, the glycosidic linkage can influence this activity.

In vitro studies often show that the aglycone possesses higher antioxidant activity than its corresponding glycoside.[4][5] This is because the sugar moiety can sterically hinder the access of free radicals to the pharmacologically active hydroxyl groups on the flavonoid backbone.

However, the superior stability of C-glycosides can lead to sustained antioxidant effects in vivo. While O-glycosides are quickly metabolized, C-glycosides may persist for longer, providing more prolonged antioxidant protection.[4][5] For instance, in vivo studies have shown that while the plasma of subjects consuming O-glycosides may initially show higher antioxidant activity, the urine of those consuming C-glycosides can exhibit higher antioxidant capacity over time, indicating the presence and activity of the intact C-glycoside or its metabolites.[4]

In Vitro Antioxidant Activity (IC50 Values)
CompoundAntioxidant AssayIC50 Value (µg/mL)Reference
Isoquercitrin (O-Glycoside) DPPHData varies depending on study[5]
Orientin (C-Glycoside) DPPHData varies depending on study[5]
Quercetin (Aglycone) DPPHGenerally lower than its glycosides[5]
Luteolin (Aglycone) DPPHGenerally lower than its glycosides[5]

Note: Direct comparative IC50 values under identical experimental conditions are often not available in a single study. The general trend indicates aglycones are more potent in vitro.

Mechanisms of Action and Signaling Pathways

Flavonoids exert their biological effects by modulating various cellular signaling pathways. While the specific mechanisms can differ between C- and O-glycosides, largely due to their different bioavailability and metabolic profiles, they often target common pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Effects: NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Both C- and O-glycosides have been shown to inhibit this pathway, albeit through potentially different primary mechanisms. O-glycosides, upon hydrolysis to their aglycones, can directly inhibit IKK, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes. C-glycosides, due to their stability, may exert their effects further downstream or through indirect mechanisms.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activation IkBa IkBa IKK->IkBa Phosphorylation NF-kB NF-kB IkBa->NF-kB Inhibition IkBa_P P-IkBa IkBa->IkBa_P NF-kB_active NF-kB NF-kB->NF-kB_active Activation Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NF-kB_active->DNA Transcription Pro-inflammatory_Genes Pro-inflammatory_Genes DNA->Pro-inflammatory_Genes O-Glycoside O-Glycoside Aglycone Aglycone O-Glycoside->Aglycone Hydrolysis C-Glycoside C-Glycoside C-Glycoside->NF-kB_active Inhibition? Aglycone->IKK Inhibition

Caption: Flavonoid inhibition of the NF-κB signaling pathway.

Cell Survival and Proliferation: PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. Flavonoids can modulate these pathways, which is relevant to their potential anticancer activities. The aglycones released from O-glycosides can directly interact with and inhibit key kinases like PI3K and Akt. The sustained presence of C-glycosides may lead to more prolonged, albeit potentially less potent, modulation of these pathways.

Cell_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K Ras Ras Receptor_TK->Ras Akt Akt PI3K->Akt Activation Cell_Survival Cell_Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation/ Differentiation ERK->Proliferation_Differentiation O_Glycoside O_Glycoside Aglycone Aglycone O_Glycoside->Aglycone Hydrolysis C_Glycoside C_Glycoside C_Glycoside->Akt Modulation? Aglycone->PI3K Inhibition Aglycone->ERK Modulation

Caption: Modulation of PI3K/Akt and MAPK pathways by flavonoids.

Experimental Protocols

In Vitro Digestion Model

This protocol simulates the digestion process in the human gastrointestinal tract to assess the stability and bioaccessibility of flavonoid glycosides.

Workflow:

In_Vitro_Digestion Sample Sample Oral_Phase Oral Phase (α-amylase, pH 6.8) Sample->Oral_Phase Gastric_Phase Gastric Phase (Pepsin, pH 2.0) Oral_Phase->Gastric_Phase Intestinal_Phase Intestinal Phase (Pancreatin, Bile salts, pH 7.0) Gastric_Phase->Intestinal_Phase Analysis Analysis (HPLC, LC-MS) Intestinal_Phase->Analysis

Caption: Workflow for in vitro simulated gastrointestinal digestion.

Methodology:

  • Oral Phase:

    • Mix the flavonoid sample with a simulated salivary fluid containing α-amylase.

    • Adjust the pH to 6.8.

    • Incubate at 37°C for 5-10 minutes with agitation.

  • Gastric Phase:

    • Add simulated gastric fluid containing pepsin to the oral bolus.

    • Adjust the pH to 2.0 with HCl.

    • Incubate at 37°C for 2 hours with continuous agitation.

  • Intestinal Phase:

    • Add simulated intestinal fluid containing pancreatin (B1164899) and bile salts to the gastric chyme.

    • Adjust the pH to 7.0 with NaHCO3.

    • Incubate at 37°C for 2-3 hours with continuous agitation.

  • Sample Analysis:

    • At the end of each phase, collect aliquots and stop the enzymatic reactions (e.g., by adding a solvent or flash freezing).

    • Analyze the concentration of the parent flavonoid glycoside and any degradation products (e.g., aglycone) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the in vitro antioxidant activity of compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare serial dilutions of the flavonoid samples (C- and O-glycosides) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the flavonoid sample dilutions or the positive control to the respective wells.

    • For the blank, add methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Conclusion and Future Directions

The choice between C- and O-glycosides of flavonoids for therapeutic development is not straightforward and depends on the specific therapeutic target and desired pharmacokinetic profile.

  • O-Glycosides may be preferable when rapid absorption and high plasma concentrations of the aglycone are desired for acute effects.

  • C-Glycosides , with their enhanced stability, may be more suitable for applications requiring sustained release and prolonged action, particularly for targeting the lower gastrointestinal tract.

Future research should focus on:

  • Elucidating the specific transport mechanisms of C-glycosides across the intestinal barrier.

  • Conducting more direct, head-to-head comparative studies on the modulation of key signaling pathways by C- and O-glycosides.

  • Investigating the role of the gut microbiome in the metabolism and bioactivity of both types of glycosides in greater detail.

A deeper understanding of these aspects will be crucial for the rational design and development of novel flavonoid-based therapeutics with improved efficacy and predictable clinical outcomes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification and identification of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with noteworthy anti-inflammatory properties. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of herbal medicinal products and dietary supplements containing this compound. This document presents a cross-validation of common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Overview of Analytical Techniques

The analysis of 2”-O-beta-L-galactopyranosylorientin and other flavonoid glycosides typically employs chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), and advanced mass spectrometry-based methods such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities. The choice of method often depends on the specific research or quality control objective, the complexity of the sample matrix, and the required level of sensitivity.

Comparative Analysis of Method Performance

The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the comparative data is presented in Table 1.

Table 1: Comparison of Validation Parameters for Different Analytical Methods

ParameterHPLC-DADHPLC-ELSDUPLC-Q-TOF-MS/MSLC-MS/MS
Specificity Moderate to HighModerateVery HighHighest
Linearity (R²) > 0.999[1]> 0.99[2]> 0.99[3]> 0.9908[4]
Accuracy (% Recovery) 98.07 - 102.15%[1]Not specified88.2 - 103.6%[4]88.2 - 103.6%[4]
Precision (% RSD) < 2.79%[5]< 5%< 14.2%[4]< 14.2%[4]
LOD 0.21–1.71 µg/mL[6]ng rangepg to fg rangepg to fg range
LOQ 0.48–5.19 µg/mL[6]ng rangepg to fg rangepg to fg range
Structural Elucidation Limited (UV spectra)NoYes (High-resolution MS)Yes (MS/MS fragmentation)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections outline the protocols for each of the compared analytical techniques.

Sample Preparation from Plant Material

A general workflow for the extraction of 2”-O-beta-L-galactopyranosylorientin from plant matrices is depicted in Figure 1.

G A Plant Material (e.g., leaves, flowers) B Drying and Grinding A->B C Extraction with Solvent (e.g., Methanol (B129727), Ethanol) B->C D Filtration / Centrifugation C->D E Solvent Evaporation D->E F Reconstitution in Mobile Phase E->F G Analysis by HPLC or LC-MS F->G

Figure 1: General workflow for sample preparation.

Protocol:

  • Drying and Grinding: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it in a flask. Add 25 mL of methanol or 70% ethanol (B145695) and perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.[5]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for the respective chromatographic analysis and filter through a 0.45 µm syringe filter before injection.

HPLC-DAD Protocol
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-20 min, 10-30% A; 20-30 min, 30-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode array detector monitoring at a wavelength range of 200-400 nm, with specific detection at the λmax of 2”-O-beta-L-galactopyranosylorientin (typically around 270 nm and 350 nm for flavones).

  • Injection Volume: 10 µL.

UPLC-Q-TOF-MS/MS Protocol
  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.[4]

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program: A rapid gradient suitable for UPLC, for instance: 0-1 min, 5% A; 1-8 min, 5-95% A; 8-10 min, 95% A; 10-10.1 min, 95-5% A; 10.1-12 min, 5% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: ESI negative.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/h.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS.

    • Scan Range: m/z 100-1000.

Anti-inflammatory Signaling Pathway of 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin has been reported to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7][8] This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[8]

G cluster_0 Pro-inflammatory Pathway cluster_1 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus_NFkB NF-κB NF-κB->Nucleus_NFkB Translocates to Nucleus Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus_NFkB->Pro-inflammatory Genes Induces Transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 Translocates to Nucleus ARE ARE Nucleus_Nrf2->ARE Binds to HO-1 HO-1 ARE->HO-1 Induces Transcription HO-1->NF-κB Inhibits 2''-O-beta-L-galactopyranosylorientin 2''-O-beta-L-galactopyranosylorientin 2''-O-beta-L-galactopyranosylorientin->IKK Inhibits 2''-O-beta-L-galactopyranosylorientin->Keap1 Inhibits

Figure 2: Anti-inflammatory signaling pathway.

Conclusion and Recommendations

The cross-validation of these analytical methods reveals a trade-off between the simplicity and cost-effectiveness of HPLC-DAD and the superior sensitivity and structural elucidation power of mass spectrometry-based techniques.

  • HPLC-DAD is a robust and reliable method for routine quality control and quantification of 2”-O-beta-L-galactopyranosylorientin in less complex matrices where the concentration of the analyte is relatively high. Its ease of use and lower operational cost make it an attractive option for many laboratories.

  • HPLC-ELSD can be a suitable alternative when the analyte lacks a strong chromophore, which is not the case for flavonoids. For flavonoid analysis, HPLC-DAD is generally preferred due to its higher sensitivity and the valuable spectral information it provides.

  • UPLC-Q-TOF-MS/MS is the ideal choice for comprehensive profiling and identification of unknown compounds in complex plant extracts. Its high resolution and mass accuracy enable the unambiguous identification of 2”-O-beta-L-galactopyranosylorientin and its isomers or related compounds.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification, pharmacokinetic studies, and analysis in complex biological matrices.

For researchers and drug development professionals, a tiered approach is recommended. Initial screening and routine quality control can be efficiently performed using a validated HPLC-DAD method. For in-depth characterization, metabolite identification, and bioanalytical studies, the use of UPLC-Q-TOF-MS/MS or LC-MS/MS is indispensable. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of the most appropriate analytical method for the specific needs of the user.

References

A Comparative Analysis of the Biological Activities of 2"-O-beta-L-galactopyranosylorientin and its Aglycone, Orientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin and its aglycone, orientin (B1677486). Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological effects. Understanding the influence of glycosylation on the bioactivity of a flavonoid is crucial for the development of new therapeutic agents. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Disclaimer: Direct comparative studies providing quantitative data (e.g., IC50 values) for both 2”-O-beta-L-galactopyranosylorientin and orientin under identical experimental conditions are limited in the currently available scientific literature. The data presented below is compiled from individual studies on each compound and should be interpreted with this consideration.

Introduction to the Compounds

Orientin is a luteolin-8-C-glucoside, a flavonoid C-glycoside found in various medicinal plants.[1][2][3] It is known to possess a wide range of biological properties, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective activities.[1][2]

2”-O-beta-L-galactopyranosylorientin is a glycosylated form of orientin, where a galactose sugar molecule is attached to the glucose moiety of orientin.[4] This structural modification can influence the compound's solubility, bioavailability, and interaction with biological targets, thereby altering its pharmacological profile.[4]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory and anticancer activities of 2”-O-beta-L-galactopyranosylorientin and orientin.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineConcentration/IC50EffectReference
2”-O-beta-L-galactopyranosylorientinNitric Oxide (NO) ProductionRAW 264.7 macrophages100 - 200 µMDecreased LPS-induced NO production[1]
2”-O-beta-L-galactopyranosylorientinIL-6 ProductionRAW 264.7 macrophages100 - 200 µMDecreased LPS-induced IL-6 production[1]
2”-O-beta-L-galactopyranosylorientinTNF-α ProductionRAW 264.7 macrophages100 - 200 µMDecreased LPS-induced TNF-α production[1]
OrientinNF-κB InhibitionNot Specified12 µg/mLGood inhibition
OrientiniNOS InhibitionNot Specified54 µg/mLPoor inhibition

Table 2: Anticancer Activity (IC50 values)

CompoundCell LineIC50 ValueReference
OrientinCaco-2 (Colon cancer)>178.42 µM
OrientinCaco-2 (Colon cancer)190.86 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of a compound.

Principle: The DPPH radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727) or ethanol (B145695). Store at 4°C in the dark.

    • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 at 517 nm. Prepare fresh daily.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the test compound (2”-O-beta-L-galactopyranosylorientin or orientin) in a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure (Microplate Method):

    • Add 100 µL of the various concentrations of the test compound solutions and the positive control to the appropriate wells of a 96-well plate.

    • Add 100 µL of the solvent to the blank wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) is expressed in cells like macrophages and produces large amounts of NO. This assay typically uses lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of NO produced is measured indirectly by quantifying the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (2”-O-beta-L-galactopyranosylorientin or orientin) for a pre-incubation period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculation:

    • The percentage of NO inhibition is calculated as:

      where Nitrite_LPS is the nitrite concentration in LPS-stimulated cells without the test compound, and Nitrite_sample is the nitrite concentration in cells treated with the test compound and LPS.

    • The IC50 value can be determined from a dose-response curve.

NF-κB Inhibition Assay

This assay determines the effect of a compound on the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This assay can be performed using various methods, such as a reporter gene assay or by measuring the nuclear translocation of NF-κB subunits (e.g., p65) by Western blotting or immunofluorescence.

Protocol (Reporter Gene Assay):

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment:

    • Treat the transfected cells with various concentrations of the test compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Luciferase Assay:

    • After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Calculation:

    • The inhibition of NF-κB activity is determined by the decrease in luciferase expression in treated cells compared to stimulated, untreated cells.

Mandatory Visualizations

Caption: Relationship between the compounds and their biological activity.

experimental_workflow start Start compound_prep Compound Preparation (Orientin & Galactopyranosylorientin) start->compound_prep antioxidant_assay Antioxidant Activity Assay (e.g., DPPH) compound_prep->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Activity Assay (e.g., NO, NF-κB) compound_prep->anti_inflammatory_assay data_analysis Data Analysis (IC50 Calculation) antioxidant_assay->data_analysis anti_inflammatory_assay->data_analysis comparison Comparison of Activities data_analysis->comparison end End comparison->end

Caption: General experimental workflow for comparing biological activities.

Caption: Simplified NF-κB signaling pathway and potential inhibition.

References

A Head-to-Head Comparison of 2”-O-beta-L-galactopyranosylorientin and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin against standard anti-inflammatory drugs, dexamethasone (B1670325) and ibuprofen (B1674241). The information is compiled from preclinical studies and presented to aid in research and development efforts in the field of inflammation.

Executive Summary

2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside, has demonstrated significant anti-inflammatory potential by inhibiting key inflammatory mediators. This document synthesizes available data on its efficacy and mechanism of action in comparison to the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While direct comparative studies with precise IC50 values for 2”-O-beta-L-galactopyranosylorientin are limited, existing data from in vitro studies on macrophage-like and microglial cell lines provide a basis for a preliminary head-to-head analysis. The available data indicates that 2”-O-beta-L-galactopyranosylorientin effectively reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated inflammatory conditions. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin, its aglycone orientin, and the standard drugs dexamethasone and ibuprofen. It is important to note that the data is collated from different studies, and direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions.

CompoundTargetCell LineConcentration/IC50Effect
2”-O-beta-L-galactopyranosylorientin NO, TNF-α, IL-6RAW 264.7100-200 µMDecreased production[1]
NO, TNF-α, IL-1β, iNOS, COX-2Microglial cellsNot specifiedSignificant inhibition[2]
Orientin NF-κB-IC50: 12 µg/mLInhibition
iNOS-IC50: 54 µg/mLInhibition
Dexamethasone TNF-αRAW 264.7Not specifiedInhibition of secretion
Ibuprofen NORAW 264.7200 µMDecreased production
NORAW 264.7400 µMFurther decreased production

Mechanism of Action: A Comparative Overview

2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. Studies have shown that it suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like LPS.[2] This dual inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Standard Anti-inflammatory Drugs operate through distinct mechanisms:

  • Dexamethasone , a potent corticosteroid, primarily functions by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and transrepresses the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby inhibiting the synthesis of a wide range of inflammatory mediators.

  • Ibuprofen , a classical NSAID, primarily inhibits the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Cell Culture and Treatment

Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (2”-O-beta-L-galactopyranosylorientin, dexamethasone, or ibuprofen) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment with the compounds, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The cells are then incubated for 4 hours at 37°C. Subsequently, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions. Briefly, the supernatants are added to wells pre-coated with capture antibodies specific for the target cytokine. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Finally, a substrate solution is added, and the resulting colorimetric reaction is measured using a microplate reader. The cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis for iNOS and COX-2

To determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow for In Vitro Anti-inflammatory Assays

Caption: Workflow of in vitro anti-inflammatory experiments.

Simplified Anti-inflammatory Signaling Pathwaydot

References

Assessing the Specificity of 2"-O-beta-L-galactopyranosylorientin's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological target specificity of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with known anti-inflammatory properties. To offer a comprehensive perspective, its performance is compared with Quercetin, a widely studied flavonoid with established interactions with similar biological targets. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound, a natural flavonoid extracted from Trollius chinensis and Lophatherum gracile, has demonstrated noteworthy anti-inflammatory effects.[1] Current research indicates its interaction with the multidrug resistance protein 2 (MRP2), an important transporter protein.[2] Its anti-inflammatory actions are attributed to the modulation of the NF-κB and ERK signaling pathways. While these findings are promising, a comprehensive quantitative assessment of its target specificity and potential off-target effects is not yet fully available.

This guide juxtaposes the known biological activities of this compound with those of Quercetin, a well-characterized flavonoid known to interact with MRP2 and possess potent anti-inflammatory properties. This comparison aims to highlight the current understanding of this compound's biological profile and identify areas requiring further investigation to establish its therapeutic potential.

I. Comparison of Biological Targets and Potency

The following tables summarize the available quantitative data for the interaction of this compound and Quercetin with their known biological targets.

Table 1: Interaction with MRP2 Transporter

CompoundTargetAssay TypeIC50 / KiReference
This compound MRP2 (ABCC2)Vesicular TransportData not available-
Quercetin MRP2 (ABCC2)Calcein AM Efflux~20 µM[3]

Table 2: Anti-inflammatory Activity

CompoundTarget PathwayCell LineEffectConcentrationReference
This compound NF-κB, ERKRAW 264.7Inhibition of NO, IL-6, TNF-α100-200 µM[1]
Quercetin NF-κB, MAPKVariousInhibition of pro-inflammatory cytokines10-100 µM[4]
Quercetin HDAC8HCT116InhibitionIC50: 181.7 µM[5]
Quercetin Cell ViabilityMCF-7InhibitionIC50: 73 µM[6]
Quercetin Cell ViabilityMDA-MB-231InhibitionIC50: 85 µM[6]

II. Assessment of Target Specificity

An ideal therapeutic candidate exhibits high affinity for its intended target with minimal off-target interactions to reduce the likelihood of adverse effects.

This compound:

Currently, there is limited publicly available data on the broader target specificity of this compound. While its interaction with MRP2 is established, its affinity for other transporters or cellular proteins has not been extensively profiled. Its modulation of the NF-κB and ERK pathways suggests interactions with upstream signaling components, which warrants further investigation to identify direct binding partners.

Quercetin:

In contrast, Quercetin has been the subject of numerous studies, revealing a broader range of biological targets. It is known to interact with a variety of proteins, including kinases, plasma proteins, and enzymes.[7][8][9] This polypharmacological profile contributes to its diverse biological activities but also highlights the potential for off-target effects.

Table 3: Known Off-Target Interactions

CompoundKnown Off-Target InteractionsReference
This compound Data not available-
Quercetin Human Serum Albumin, α1-acid glycoprotein, various kinases, actin, Cytochrome P450[7][9]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

MRP2 Inhibition Assay (Vesicular Transport)

This assay is designed to measure the ability of a test compound to inhibit the transport of a known fluorescent substrate by MRP2 in isolated membrane vesicles.

Materials:

  • MRP2-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles (lacking MRP2)

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

  • ATP and AMP solutions

  • Fluorescent MRP2 substrate (e.g., Calcein AM or E217βG)

  • Test compound (this compound or Quercetin)

  • Positive control inhibitor (e.g., MK-571)

  • Multi-well plates (e.g., 96-well)

  • Plate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • Add the membrane vesicles (MRP2-expressing and control) to the wells of the plate.

  • Add the test compound or control to the respective wells and pre-incubate.

  • Initiate the transport reaction by adding ATP to the appropriate wells. Add AMP to control wells to measure ATP-independent substrate association.

  • Add the fluorescent MRP2 substrate to all wells.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction by adding ice-cold assay buffer and rapidly filtering the contents of each well through a filter plate.

  • Wash the filters with ice-cold buffer to remove unbound substrate.

  • Measure the fluorescence retained on the filter using a plate reader.

  • Calculate the ATP-dependent transport by subtracting the fluorescence in the AMP-containing wells from that in the ATP-containing wells.

  • Determine the percent inhibition by the test compound relative to the vehicle control and calculate the IC50 value.

Anti-inflammatory Activity Assay (Cytokine Release in Macrophages)

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound or Quercetin)

  • ELISA kits for TNF-α, IL-6, and Nitric Oxide (NO) assay kit

  • Multi-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Measure the amount of NO in the supernatant using a Griess reagent-based assay.

  • Determine the percentage of inhibition of cytokine and NO production by the test compound compared to the LPS-stimulated vehicle control and calculate the IC50 values.

IV. Visualizing the Biological Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for assessing MRP2 inhibition.

Caption: Anti-inflammatory mechanism of this compound.

G Figure 2: Workflow for MRP2 Vesicular Transport Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Vesicles Prepare MRP2 and Control Vesicles Incubate Pre-incubate Vesicles with Compound Vesicles->Incubate Compound Prepare Test Compound and Controls Compound->Incubate React Initiate Transport with ATP/AMP and Substrate Incubate->React Stop Stop Reaction and Filter React->Stop Measure Measure Fluorescence Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for assessing MRP2 inhibition.

V. Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrable anti-inflammatory activity. Its interaction with the MRP2 transporter and modulation of key inflammatory signaling pathways are significant findings. However, to fully assess its therapeutic potential and specificity, further research is imperative.

Key areas for future investigation include:

  • Quantitative Binding Affinity: Determining the IC50 or Ki value of this compound for MRP2 is crucial for understanding its potency as a modulator of this transporter.

  • Broad Target Profiling: Comprehensive screening against a panel of transporters, kinases, and other relevant cellular targets is necessary to establish its specificity and identify potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Animal studies are needed to evaluate its anti-inflammatory efficacy in a physiological context and to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Direct Comparison with Analogs: Head-to-head studies with structurally related flavonoids and other known MRP2 inhibitors or anti-inflammatory agents will provide a clearer picture of its relative potency and specificity.

By addressing these knowledge gaps, the scientific community can build a more complete profile of this compound, paving the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Reproducibility of Experimental Results with 2”-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental reproducibility of 2”-O-beta-L-galactopyranosylorientin and its structurally related flavonoids, orientin (B1677486) and vitexin (B1683572). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anti-inflammatory, antioxidant, and anticancer activities. The guide includes detailed experimental protocols and quantitative data to facilitate the design and interpretation of reproducible studies in the field of flavonoid research.

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. Like other flavonoids, its biological activities are a subject of ongoing research. This guide aims to provide a comparative framework for assessing the reproducibility of experimental findings related to this compound, placing it in the context of two well-studied, structurally similar flavonoids: orientin and vitexin. By presenting available quantitative data, detailed experimental methodologies, and diagrammatic representations of key signaling pathways, this document serves as a valuable resource for researchers seeking to build upon existing knowledge in this area.

Comparative Analysis of Biological Activities

This section details the reported anti-inflammatory, antioxidant, and anticancer activities of 2”-O-beta-L-galactopyranosylorientin, orientin, and vitexin. The quantitative data, presented in tabular format, are compiled from various studies. It is crucial to note that the experimental conditions may vary between studies, and therefore, direct comparison of absolute values should be approached with caution.

Anti-inflammatory Activity

All three compounds have demonstrated anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DosageObserved EffectIC50 ValueReference
2”-O-beta-L-galactopyranosylorientin LPS-induced NO productionRAW 264.7 macrophages100 - 200 µMDecreased NO, IL-6, and TNF-α production.[1]Not Reported[1]
LPS-induced NO and TNF-α productionBV-2 microglial cellsNot SpecifiedSignificantly inhibited NO and TNF-α production.[2]Not Reported[2]
Orientin NF-κB InhibitionNot SpecifiedNot SpecifiedGood inhibition of NF-κB.12 µg/mL[3]
iNOS InhibitionNot SpecifiedNot SpecifiedPoor inhibition of iNOS.54 µg/mL[3]
LPS-induced inflammationRAW 264.7 cellsNot SpecifiedAlleviated inflammatory reactions.Not Reported[4]
Vitexin Albumen denaturation inhibitionIn vitro500 µg/mL54.2% inhibition.Not Reported[5]
Proteinase inhibitionIn vitro500 µg/mL57.8% inhibition.Not Reported[5]
LPS-induced inflammationRAW 264.7 macrophagesNot SpecifiedNot cytotoxic (IC50 > 200 µg/ml).[6]> 200 µg/mL[6][7]

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS. 2”-O-beta-L-galactopyranosylorientin, orientin, and vitexin have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

Inhibition of the NF-κB signaling pathway.

Signaling Pathway: Nrf2/HO-1 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of target genes. Activation of the Nrf2/HO-1 pathway by these flavonoids contributes to their anti-inflammatory and antioxidant effects.

Activation of the Nrf2/HO-1 signaling pathway.
Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.

Table 2: Comparison of Antioxidant Activity

CompoundAssayMethodIC50 ValueReference
2”-O-beta-L-galactopyranosylorientin Not ReportedNot ReportedNot Reported
Orientin DPPH radical scavengingIn silico0.84 µM[8]
Antioxidant capacity vs. VitexinIn vivo (D-galactose-aged mice)Medium and low doses of orientin showed stronger effects than vitexin.[9]
Vitexin DPPH radical scavengingIn vitroLower IC50 indicates higher activity; specific values vary between studies.[10]
ABTS radical scavengingIn vitroLower IC50 indicates higher activity; specific values vary between studies.[10]
Anticancer Activity

The anticancer potential of these flavonoids has been investigated in various cancer cell lines, with observed effects on cell viability, proliferation, and apoptosis.

Table 3: Comparison of Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
2”-O-beta-L-galactopyranosylorientin Not ReportedNot ReportedNot Reported
Orientin A549 (Lung cancer)CCK-825 µM[11]
MCF-7 (Breast cancer)MTT25.44 µg/mL (Native Orientin)[12]
T24 (Bladder cancer)Not SpecifiedDose-dependent inhibition of proliferation.[13]
HepG2 (Liver cancer)CCK8> 50 µM[14]
Vitexin Caco-2 (Colon cancer)MTT38.01 ± 0.64 µg/mL[15]
U251 (Glioblastoma)CCK-8108.8 µM[16]
Various cancer cell linesMTTIC50 values ranging from 0.39 to 3.2 µmol/L for a vitexin compound.[17]
HCT116 (Colorectal cancer)Not Specified203.27 ± 9.85 µmol/L[18]

Detailed Experimental Protocols

To ensure the reproducibility of experimental results, this section provides detailed methodologies for the key assays cited in this guide.

Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow

Anti_inflammatory_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with compound or vehicle Incubate_24h->Pretreat Incubate_1h Incubate for 1h Pretreat->Incubate_1h Stimulate Stimulate with LPS Incubate_1h->Stimulate Incubate_24h_2 Incubate for 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay for NO measurement Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance End End Measure_Absorbance->End

Workflow for LPS-induced NO production assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2”-O-beta-L-galactopyranosylorientin, orientin, vitexin)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent to each sample and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Antioxidant Assay: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidant compounds.

Experimental Workflow

DPPH_Workflow Start Start Prepare_Solutions Prepare test compound and DPPH solutions Start->Prepare_Solutions Mix Mix compound and DPPH solution Prepare_Solutions->Mix Incubate Incubate in the dark (30 min) Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate scavenging activity Measure_Absorbance->Calculate End End Calculate->End MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate Calculate cell viability Measure_Absorbance->Calculate End End Calculate->End

References

Safety Operating Guide

Proper Disposal of 2”-O-beta-L-galactopyranosylorientin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside used in various research applications.

Preliminary Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on available data for similar flavonoid glycosides, 2”-O-beta-L-galactopyranosylorientin is generally considered to have low volatility.[1] Information from suppliers indicates it is a solid, soluble in DMSO.[2]

Key safety precautions during handling include:

  • Wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handling the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Avoiding contact with skin and eyes.

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Place any solid 2”-O-beta-L-galactopyranosylorientin waste, including contaminated items like weighing papers, gloves, and pipette tips, into a dedicated and clearly labeled hazardous waste container.[1]

    • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]

    • Label the container as "Hazardous Waste" and specify the contents, for example, "Solid waste contaminated with 2”-O-beta-L-galactopyranosylorientin".

  • Liquid Waste:

    • Collect all solutions containing 2”-O-beta-L-galactopyranosylorientin in a separate, leak-proof container designated for hazardous liquid waste.

    • The container must be compatible with the solvent used (e.g., DMSO).

    • Clearly label the container with "Hazardous Liquid Waste" and list all chemical components, including the full name of the compound and the solvent(s) with their approximate concentrations.

    • Crucially, do not mix this waste with other waste streams unless compatibility has been confirmed to avoid violent reactions or the emission of toxic fumes. [1][3] For instance, avoid mixing with strong acids, bases, or oxidizing agents.[1]

Step 2: Storage of Chemical Waste

  • Store all waste containers in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.[3][4]

  • Ensure that waste containers are kept securely closed at all times, except when adding waste.[4][5]

  • The SAA should be inspected regularly for any signs of leakage or container degradation.[3]

  • If flammable solvents were used, the liquid waste container must be stored in a flammable liquid storage cabinet.[1]

Step 3: Final Disposal

  • The final disposal of all chemical waste must be managed by your institution's EHS office or a licensed hazardous waste disposal contractor. [1]

  • Contact your EHS office to schedule a pickup for the hazardous waste containers.

  • Provide the EHS office with complete and accurate information about the waste, including the name of the compound, the solvents used, and any known or suspected hazards.[1]

Disposal of Empty Containers:

  • A container that held 2”-O-beta-L-galactopyranosylorientin should be managed as hazardous waste.[6]

  • Some institutions may allow for the disposal of "empty" containers in regular trash after triple rinsing with a suitable solvent.[5] However, the rinsate must be collected and disposed of as hazardous liquid waste.[5][6]

  • Always consult your institution's specific guidelines for the disposal of empty chemical containers.[5][6] Before discarding a triple-rinsed container, deface or remove all chemical labels.[5]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[7]
Molecular Weight 610.5 g/mol [7]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Storage Temperature -20°C[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2”-O-beta-L-galactopyranosylorientin.

Disposal decision workflow for 2”-O-beta-L-galactopyranosylorientin.

Disclaimer: This information is intended as a general guide. It is not a substitute for a formal Safety Data Sheet or the specific disposal protocols provided by your institution's Environmental Health and Safety department. Always prioritize your institution's guidelines and local regulations.

References

Personal protective equipment for handling 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of flavonoid glycosides and potent chemical compounds, necessitating a conservative approach to safety. This information is intended for use by researchers, scientists, and drug development professionals in a controlled laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure when handling this compound. The following table summarizes the mandatory PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Chemical Safety GogglesSnug-fitting to prevent eye contact.
Face ShieldTo be worn in addition to goggles, especially when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Consider double-gloving given the unknown permeability of the compound.
Body Protection Laboratory CoatShould be buttoned and fit properly to cover as much skin as possible.
Chemical-Resistant Apron/CoverallRecommended for added protection.
Respiratory Protection RespiratorRecommended when handling the compound as a powder or if aerosolization is possible. The type should be based on a risk assessment.[1]
Foot Protection Closed-Toe ShoesMandatory for any laboratory setting where hazardous chemicals are handled.[1]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All work should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1]

  • Weighing: When weighing the powdered compound, use a containment balance or perform the task within a ventilated enclosure.[1]

  • Solution Preparation: Add the solid this compound to the solvent slowly to prevent splashing.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[1]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable decontamination solution.

  • Large Spills:

    • Evacuate the area immediately.[1]

    • Follow institutional emergency procedures.

Disposal Plan:

All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Designated Area (Fume Hood/Glove Box) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Containment Enclosure don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution (Add Solid to Solvent Slowly) weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate Proceed to Post-Handling wash Wash Hands and Exposed Skin decontaminate->wash dispose_waste Dispose of Contaminated Materials as Hazardous Waste wash->dispose_waste Proceed to Disposal

Safe Handling Workflow Diagram

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。